Monopotassium 1-glycerophosphate
Description
Historical Trajectory of Glycerophosphate Research
The journey to understanding glycerophosphate's role in biochemistry is a story of incremental discoveries that have collectively illuminated its central importance.
The initial discovery and characterization of glycerophosphates date back to the early 20th century, intertwined with the foundational studies of glycolysis and fermentation. Early chemists and biochemists identified glycerophosphoric acid as a component of more complex lipids, known as phospholipids (B1166683). The challenge lay in determining the precise attachment point of the phosphate (B84403) group to the glycerol (B35011) backbone. Through chemical degradation and synthesis, researchers established that the phosphate could be esterified at either the terminal (alpha or 1/3) or central (beta or 2) carbon of the glycerol molecule. This led to the initial naming convention of α-glycerophosphate and β-glycerophosphate. wikipedia.orgoroboros.at Further refinement in analytical techniques allowed for the distinction between the two possible terminal isomers, leading to the identification of glycerol-1-phosphate and glycerol-3-phosphate.
The metabolic significance of glycerophosphate began to be unraveled with the elucidation of the glycolytic pathway. It was discovered that dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, could be reduced to form glycerol-3-phosphate. wikipedia.orgwikipedia.org This reaction, catalyzed by glycerol-3-phosphate dehydrogenase, established a critical link between carbohydrate breakdown and lipid synthesis. wikipedia.org Subsequent research demonstrated that this newly formed glycerophosphate serves as the primary backbone for the de novo synthesis of glycerolipids, including both phospholipids for membrane construction and triacylglycerols for energy storage. wikipedia.orgaocs.org Studies in various organisms, from yeast to mammals, confirmed the universal nature of this pathway, highlighting glycerophosphate's role as a key precursor metabolite. aocs.orgjst.go.jp Early investigations into microbial metabolism, for instance, proposed that the phosphorylation of glycerol to glycerophosphate is the initial step in its oxidation. jst.go.jp
Stereochemical Considerations in Glycerophosphate Metabolism
A crucial aspect of glycerophosphate biochemistry is its stereochemistry, which has profound implications for the structure of cell membranes and the evolution of life itself.
Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. When the phosphate group is attached to either the C1 or C3 position, the C2 carbon becomes a chiral center. The two resulting molecules, glycerol-1-phosphate and glycerol-3-phosphate, are enantiomers—mirror images of each other. libretexts.org
To avoid ambiguity arising from older D/L naming conventions, the stereospecific numbering (sn) system was introduced. libretexts.orgresearchgate.net In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group on carbon-2 pointing to the left. The carbons are then numbered from top to bottom. Following this convention, the enantiomer found in bacteria and eukaryotes is named sn-glycerol-3-phosphate. libretexts.orgencyclopedia.pub Its mirror image, found in archaea, is named sn-glycerol-1-phosphate (B1203117). encyclopedia.pubwikipedia.org
| Feature | sn-Glycerol-1-Phosphate | sn-Glycerol-3-Phosphate |
| Stereochemical Configuration | (S)-configuration | (R)-configuration |
| Systematic Name | (2S)-2,3-Dihydroxypropyl dihydrogen phosphate | (2R)-2,3-Dihydroxypropyl dihydrogen phosphate |
| Precursor for | Ether lipids (in Archaea) | Ester lipids (in Bacteria and Eukarya) |
| Synthesizing Enzyme | sn-glycerol-1-phosphate dehydrogenase (G1PDH) | sn-glycerol-3-phosphate dehydrogenase (G3PDH) |
| Domain of Life | Archaea | Bacteria, Eukarya |
This table summarizes the key distinctions between the two stereoisomers of glycerophosphate.
One of the most fundamental biochemical distinctions between the domains of life lies in the stereochemistry of their membrane lipids, a phenomenon known as the "lipid divide." wikipedia.orgnih.govplos.org Bacteria and Eukarya utilize sn-glycerol-3-phosphate as the backbone for their membrane phospholipids, which are characterized by ester-linked fatty acids. encyclopedia.puboup.com In stark contrast, Archaea use the enantiomeric sn-glycerol-1-phosphate for their phospholipids, which feature ether-linked isoprenoid chains. encyclopedia.pubnih.govoup.com
This striking divergence is due to the evolution of two distinct, non-homologous enzymes that catalyze the reduction of the common precursor, dihydroxyacetone phosphate (DHAP). nih.govoup.compsu.edu
In Archaea , the enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH) produces sn-glycerol-1-phosphate. oup.comnih.gov
In Bacteria and Eukarya , the enzyme sn-glycerol-3-phosphate dehydrogenase (G3PDH) synthesizes sn-glycerol-3-phosphate. oup.comnih.gov
The evolutionary origin of this lipid divide is a subject of intense debate. One hypothesis suggests that the Last Universal Common Ancestor (LUCA) may have possessed a mixed or non-stereospecific membrane, and the two distinct enzymatic systems evolved independently in the archaeal and bacterial lineages after their divergence. nih.govpsu.edu Another model posits that LUCA had genes for both pathways, and the current distribution is a result of differential gene loss in the emerging domains. nih.gov Regardless of the specific evolutionary path, the choice of glycerophosphate stereoisomer remains one of the most defining and vertically inherited traits separating Archaea from Bacteria and Eukarya. nih.gov
Significance of 1-Glycerophosphate as a Metabolic Node
Glycerol-1-phosphate and its enantiomer, glycerol-3-phosphate, occupy a critical junction in cellular metabolism, linking the central pathway of glycolysis with lipid biosynthesis and energy production.
This pivotal position allows the cell to dynamically allocate the flow of carbon based on its energetic and biosynthetic needs. When energy is abundant, DHAP from glycolysis can be shunted towards the synthesis of sn-glycerol-3-phosphate (or sn-glycerol-1-phosphate in archaea), providing the backbone for the creation of phospholipids to build cell membranes and triacylglycerols for long-term energy storage. wikipedia.orgwikipedia.orgontosight.ai This process is foundational for cell growth, proliferation, and energy homeostasis. encyclopedia.pub
Furthermore, in eukaryotes, the interconversion of DHAP and sn-glycerol-3-phosphate is a key component of the glycerol phosphate shuttle . wikipedia.orgwikipedia.org This shuttle provides a mechanism to transport reducing equivalents (in the form of NADH) generated during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. wikipedia.org Cytoplasmic glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+. wikipedia.org The glycerol-3-phosphate then diffuses to the inner mitochondrial membrane, where a mitochondrial isoform of the enzyme oxidizes it back to DHAP, passing the electrons to the electron transport chain, ultimately contributing to ATP synthesis. wikipedia.orgwikipedia.org This makes glycerophosphate a key player in maintaining the cellular redox balance and maximizing energy yield from glucose.
The compound also serves as a precursor for various signaling molecules. aocs.org For example, lysophosphatidic acid, formed by the acylation of glycerol-3-phosphate, is a known signaling lipid. aocs.org The level of glycerophosphate itself can influence metabolic fluxes; for instance, controlling its concentration can regulate glycolysis, gluconeogenesis, and lipogenesis. pnas.org
| Metabolic Pathway | Role of Glycerophosphate | Key Enzyme(s) |
| Glycolysis | Product of DHAP reduction, linking to lipid synthesis. | Glycerol-3-Phosphate Dehydrogenase |
| Lipid Biosynthesis | Provides the structural backbone for phospholipids and triacylglycerols. | Glycerol-3-Phosphate Acyltransferase (GPAT) |
| Glycerol Phosphate Shuttle | Transports cytoplasmic NADH reducing equivalents into mitochondria. | Cytoplasmic and Mitochondrial GPDH |
| Gluconeogenesis | Intermediate in the synthesis of glucose from glycerol. | Glycerol Kinase, GPDH |
| Cellular Signaling | Precursor to signaling lipids like lysophosphatidic acid. | GPAT |
This table illustrates the central role of glycerophosphate as a metabolic node connecting various key pathways.
Centrality in Energy Metabolism Research
Glycerophosphate is a key intermediate in cellular energy metabolism, particularly through its role in the glycerol phosphate shuttle. figshare.com This shuttle is a crucial mechanism for regenerating cytosolic NAD+ from NADH, which is produced during glycolysis. figshare.comwikipedia.org The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems to transport its reducing equivalents into the mitochondria for oxidative phosphorylation. wikipedia.org
The shuttle involves two main enzymes:
Cytoplasmic glycerol-3-phosphate dehydrogenase (GPD1): This enzyme reduces dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, to glycerol-3-phosphate, while oxidizing NADH to NAD+. wikipedia.orgwikipedia.org
Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2): Located on the inner mitochondrial membrane, this enzyme oxidizes glycerol-3-phosphate back to DHAP, transferring the electrons to flavin adenine (B156593) dinucleotide (FAD) to form FADH2. wikipedia.org
The FADH2 produced then donates its electrons directly to the mitochondrial electron transport chain via coenzyme Q, contributing to the generation of ATP. oroboros.atwikipedia.org This pathway is particularly prominent in tissues with high energy demands, such as skeletal muscle and the brain. wikipedia.org
Research using β-glycerophosphate (a form of glycerophosphate) on vascular smooth muscle cells (VSMCs) has demonstrated its direct impact on mitochondrial bioenergetics. Studies have shown that β-glycerophosphate treatment can increase mitochondrial ATP production and basal respiration. It also appears to shift the cell's fuel preference, promoting a more oxidative phenotype by increasing the capacity to use glutamine and long-chain fatty acids over glucose for oxidation. nih.gov
Table 1: Effect of β-Glycerophosphate on Mitochondrial Respiration in Human Aortic Smooth Muscle Cells (HAoSMCs)
| Parameter | Control | β-Glycerophosphate Treated | Percentage Change |
| Basal Respiration | Baseline | Increased | +25% |
| Mitochondrial ATP Production | Baseline | Increased | +40% |
| ATP Rate Index (Mitochondrial/Glycolytic) | Baseline | Significantly Increased | Reflects shift to oxidative phenotype nih.gov |
| Coupling Efficiency (ATP Production/Basal Respiration) | Baseline | Significantly Reduced | - nih.gov |
Role in Cellular Signaling Research
Beyond its role in energy metabolism, glycerophosphate and its derivatives are recognized for their involvement in cellular signaling pathways. ontosight.ai Research has explored its function as a phosphate donor, which can influence intracellular signaling. ontosight.ai
A notable example comes from studies on 1-O-alkyl glycerophosphate (AGP), a naturally occurring analog of lysophosphatidic acid. Research has identified AGP as a high-affinity partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor in fatty acid metabolism. nih.gov In studies involving microglial cells, the resident immune cells of the central nervous system, AGP treatment was found to:
Induce PPARγ activation. nih.gov
Increase the production of intracellular reactive oxygen species (ROS). nih.gov
Upregulate the expression of the scavenger receptor CD36. nih.gov
These findings suggest a signaling cascade where AGP, through PPARγ activation, enhances CD36 expression and boosts intracellular ROS, linking lipid metabolites to oxidative stress and neuroinflammatory processes in microglia. nih.gov
Furthermore, studies using β-glycerophosphate have shown it can influence intracellular calcium (Ca2+) signaling. In a human megakaryocytic cell line, treatment with β-glycerophosphate led to increased expression of STIM and Orai isoforms, which are key components of store-operated calcium entry (SOCE). researchgate.net This resulted in a higher influx of Ca2+ into the cells, demonstrating a link between extracellular phosphate levels and the machinery that governs intracellular calcium signals. researchgate.net
Overview of Major Research Avenues
The unique properties of glycerophosphate position it as a versatile tool in several major research avenues.
Studying Mitochondrial Function: As a key substrate for the glycerol phosphate shuttle, it is widely used to investigate mitochondrial respiration and electron transport chain function. oroboros.atbioblast.at Researchers use glycerophosphate to probe the activity of the glycerophosphate dehydrogenase complex and its contribution to cellular energy production in various tissues and disease models. oroboros.atbioblast.at
Investigating Cellular Metabolism: It serves as a tool to explore the interplay between different metabolic pathways, such as glycolysis and oxidative phosphorylation. figshare.comnih.gov Studies on its effects in vascular smooth muscle cells, for instance, have provided insights into how elevated phosphate levels can alter cellular bioenergetics, shifting cells towards a more oxidative state. nih.gov This has implications for understanding the pathophysiology of conditions like vascular calcification. nih.gov
Elucidating Cell Signaling Pathways: Derivatives and analogs of glycerophosphate are used to probe specific signaling cascades. The investigation of 1-O-alkyl glycerophosphate as a PPARγ agonist highlights its use in dissecting the molecular mechanisms that link lipid metabolism to inflammatory responses and oxidative stress in specific cell types like microglia. nih.gov Its role in modulating calcium signaling further extends its application in studying fundamental cellular control mechanisms. researchgate.net
Cell Culture and Biotechnology: Due to its high solubility and stability, potassium glycerophosphate is often preferred over inorganic phosphates in cell culture media, especially in high-pH fermentations where other phosphate sources might precipitate. This makes it valuable in biotechnological applications, such as enhancing the production of recombinant proteins.
Structure
2D Structure
Properties
CAS No. |
1335-34-8 |
|---|---|
Molecular Formula |
C3H8KO6P |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
potassium;2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C3H9O6P.K/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1 |
InChI Key |
OEZZJHUIYXAWIJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(COP(=O)(O)[O-])O)O.[K+] |
physical_description |
Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] |
solubility |
SOL IN ALCOHOL; VERY SOL IN WATER |
Origin of Product |
United States |
Biochemical Pathways and Intermediary Metabolism of 1 Glycerophosphate
De Novo Biosynthesis of Glycerolipids and Phospholipids (B1166683).portlandpress.comnih.govrug.nlmdpi.comaocs.orgresearchgate.netnih.gov
The de novo synthesis of glycerolipids and phospholipids is a fundamental process in all living organisms, and 1-glycerophosphate serves as a critical precursor in specific lineages, most notably in Archaea. portlandpress.com This pathway involves the sequential addition of acyl chains to a glycerophosphate backbone to form the basic structure of various lipids. nih.govmdpi.com
The journey of lipid synthesis begins with the formation of the glycerol (B35011) backbone. In organisms that utilize 1-glycerophosphate, this molecule is synthesized from dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis. wikipedia.org The enzyme sn-glycerol-1-phosphate (B1203117) dehydrogenase catalyzes the reduction of DHAP to form sn-glycerol-1-phosphate. wikipedia.org This initial phosphorylation and reduction step is a committed step, directing the molecule towards lipid biosynthesis.
Alternatively, DHAP can be first acylated by dihydroxyacetone-phosphate acyltransferase (DHAPAT) to form 1-acyldihydroxyacetone-phosphate, which is then reduced to lysophosphatidic acid. aocs.org This represents an alternative route to the formation of the lipid backbone.
Phosphatidic acid is a central intermediate in the synthesis of both triglycerides and phospholipids. mdpi.comaocs.org In the context of 1-glycerophosphate, the synthesis of phosphatidic acid proceeds through the acylation of the sn-1 and sn-2 positions of the glycerol backbone. aocs.org
The first acylation is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which attaches a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA). aocs.orgnih.gov Subsequently, 1-acylglycerol-3-phosphate acyltransferase (AGPAT) catalyzes the acylation of the sn-2 position, yielding phosphatidic acid. aocs.orgnih.gov While these enzymes are primarily associated with the glycerol-3-phosphate pathway, the general mechanism of sequential acylation is relevant to understanding how a glycerophosphate backbone is converted into a diacylated lipid precursor.
In bacteria, two distinct families of enzymes, PlsB and PlsY, are responsible for the first acylation step, while PlsC carries out the second acylation. nih.gov
A hallmark of Archaea is the presence of ether lipids in their cell membranes, which are fundamentally different from the ester-linked lipids found in Bacteria and Eukarya. portlandpress.com sn-Glycerol-1-phosphate is the stereospecific backbone for these archaeal ether lipids. wikipedia.orgportlandpress.com
The biosynthesis of archaeal ether lipids begins with the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the sn-3 position of glycerol-1-phosphate, a reaction catalyzed by phosphoglycerol geranylgeranyltransferase. wikipedia.org A second geranylgeranyl group is then added to the sn-2 position, forming unsaturated archaetidic acid. wikipedia.org The enzyme geranylgeranylglyceryl phosphate synthase plays a crucial role in attaching the isoprenoid chain to glycerol-1-phosphate, forming the first ether bond. portlandpress.com This is followed by the formation of the second ether bond and subsequent modifications to produce the diverse array of archaeal phospholipids. nih.gov
| Enzyme | Function in Ether Lipid Synthesis | Organism Type |
| sn-Glycerol-1-phosphate dehydrogenase | Synthesizes sn-glycerol-1-phosphate from DHAP | Archaea |
| Phosphoglycerol geranylgeranyltransferase | Attaches the first geranylgeranyl group to glycerol-1-phosphate | Archaea |
| Geranylgeranylglyceryl phosphate synthase | Forms the first ether bond | Archaea |
Triglyceride Synthesis Pathways.rug.nlmdpi.comresearchgate.netnih.gov
Triglycerides (also known as triacylglycerols) are the major form of energy storage in many organisms. aocs.org Their synthesis primarily occurs through the glycerol-3-phosphate pathway, where glycerol-3-phosphate serves as the initial acyl acceptor. researchgate.net
In the canonical glycerol-3-phosphate pathway, which is predominant in most cells for triglyceride synthesis, two fatty acyl-CoA molecules are sequentially esterified to glycerol-3-phosphate to produce phosphatidic acid. researchgate.netbasicmedicalkey.com This process is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT). mdpi.comresearchgate.net The resulting phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP) to yield diacylglycerol (DAG). mdpi.combasicmedicalkey.com Finally, a third fatty acyl-CoA is added to the DAG molecule by diacylglycerol acyltransferase (DGAT) to form a triglyceride. mdpi.com
While this pathway specifically utilizes glycerol-3-phosphate, it provides a clear framework for understanding how a glycerophosphate molecule, in this case, 1-glycerophosphate's enantiomer, acts as the foundational scaffold for the stepwise assembly of triglycerides. The key principle is the function of the glycerophosphate as an acceptor for fatty acyl chains.
Interconnections with Core Carbon Metabolism.ontosight.aiaocs.orgresearchgate.netbenchchem.comwikipedia.org
Glycerol-1-phosphate metabolism is intricately linked with core carbon metabolic pathways, primarily glycolysis and the pentose (B10789219) phosphate pathway. wikipedia.orgnih.gov The precursor for glycerol-1-phosphate synthesis, dihydroxyacetone phosphate (DHAP), is a direct intermediate of glycolysis, the central pathway for glucose catabolism. wikipedia.orgwikipedia.org This connection allows the cell to divert carbon flux from glucose breakdown towards lipid biosynthesis when energy stores are sufficient.
The enzyme glycerol-3-phosphate dehydrogenase, which catalyzes the conversion of DHAP to glycerol-3-phosphate (and by extension, the enzyme for glycerol-1-phosphate), plays a crucial role in linking carbohydrate and lipid metabolism. creative-enzymes.comwikipedia.org Furthermore, the glycerol phosphate shuttle, which involves the interconversion of DHAP and glycerol-3-phosphate, is important for maintaining the cellular redox balance by regenerating NAD+ from NADH produced during glycolysis. wikipedia.org
Recent research has also highlighted the existence of a glycerol-3-phosphate phosphatase (G3PP) in mammalian cells, which can hydrolyze glycerol-3-phosphate to glycerol. pnas.org This provides another layer of regulation, potentially influencing glycolysis, gluconeogenesis, and lipogenesis. pnas.org The interconversion of glycerol and glycerol phosphates also connects to one-carbon metabolism, which is essential for synthesizing a variety of biomolecules. researchgate.net
| Metabolic Pathway | Connecting Intermediate | Key Enzyme(s) |
| Glycolysis | Dihydroxyacetone phosphate (DHAP) | sn-Glycerol-1-phosphate dehydrogenase |
| Pentose Phosphate Pathway | - | - |
| Gluconeogenesis | Dihydroxyacetone phosphate (DHAP) | sn-Glycerol-1-phosphate dehydrogenase |
| One-Carbon Metabolism | Glycerol | Glycerol kinase, Glycerol-3-phosphate phosphatase |
Link to Glycolysis and Gluconeogenesis via Dihydroxyacetone Phosphate (DHAP)
Glycerol-3-phosphate is intrinsically linked to the central carbohydrate metabolic pathways of glycolysis and gluconeogenesis through its relationship with dihydroxyacetone phosphate (DHAP). wikipedia.org DHAP is a key three-carbon intermediate in the preparatory phase of glycolysis, formed from the cleavage of fructose-1,6-bisphosphate. wikipedia.orgkhanacademy.org
The synthesis of glycerol-3-phosphate occurs via the reduction of DHAP, a reaction catalyzed by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). wikipedia.org This reaction utilizes a molecule of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and oxidizes it to NAD+. libretexts.org This provides a direct route for carbon atoms from glucose to be channeled into lipid synthesis.
Conversely, glycerol-3-phosphate can be oxidized back to DHAP by the same enzyme, regenerating NADH. wikipedia.org This allows the carbon backbone from the breakdown of glycerolipids to enter the central metabolic pathways. Once converted to DHAP, the molecule can proceed in one of two directions:
Glycolysis: DHAP is isomerized to glyceraldehyde-3-phosphate and continues through the glycolytic pathway to produce pyruvate, generating ATP and NADH. wikipedia.orgkhanacademy.org
Gluconeogenesis: In tissues like the liver and kidneys, DHAP can be used to synthesize glucose. nih.govnih.gov Two molecules of DHAP (via its isomer, glyceraldehyde-3-phosphate) can be combined to form fructose-1,6-bisphosphate, which is then converted to glucose in a series of reactions that are largely the reverse of glycolysis. nih.govnih.gov
This bidirectional conversion between DHAP and glycerol-3-phosphate represents a crucial regulatory point, balancing the metabolic flux between carbohydrate breakdown for energy and the synthesis of glycerolipids for energy storage and membrane structure. pnas.org
Involvement in the Glycerol Phosphate Shuttle Research
The interconversion of glycerol-3-phosphate and DHAP is the foundation of the glycerol phosphate shuttle, a vital mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.org The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems to regenerate cytosolic NAD+ required for glycolysis to continue. libretexts.org
The shuttle involves two distinct glycerol-3-phosphate dehydrogenase (GPDH) isoenzymes:
Cytosolic GPDH (GPD1): Located in the cytoplasm, this enzyme catalyzes the reduction of DHAP to glycerol-3-phosphate, oxidizing cytosolic NADH to NAD+. wikipedia.orgnih.gov
Mitochondrial GPDH (GPD2): Located on the outer face of the inner mitochondrial membrane, this enzyme catalyzes the oxidation of glycerol-3-phosphate back to DHAP. wikipedia.orgnih.gov
In the mitochondrial reaction, the electrons are transferred not to NAD+ but to a flavin adenine dinucleotide (FAD) prosthetic group within the GPD2 enzyme, forming FADH2. wikipedia.org FADH2 then donates its electrons directly to the electron transport chain at Coenzyme Q (ubiquinone). wikipedia.org
Research has highlighted the tissue-specific importance of this shuttle. It is particularly active in tissues with high metabolic rates, such as skeletal muscle and the brain, where a rapid regeneration of cytosolic NAD+ is required to sustain high rates of glycolysis. libretexts.orgwikipedia.org Studies in insulin-secreting pancreatic β-cells have shown that the glycerol phosphate shuttle contributes significantly to ATP generation, and its activation may be essential for glucose-stimulated insulin (B600854) secretion. nih.gov In contrast, endurance training in human skeletal muscle has been shown to increase the capacity of the malate-aspartate shuttle, another NADH shuttle system, with no significant change in the enzymes of the glycerol-phosphate shuttle.
| Enzyme | Location | Reaction | Coenzyme |
| Glycerol-3-Phosphate Dehydrogenase 1 (GPD1) | Cytosol | DHAP + NADH + H⁺ ⇌ Glycerol-3-Phosphate + NAD⁺ | NAD⁺/NADH |
| Glycerol-3-Phosphate Dehydrogenase 2 (GPD2) | Inner Mitochondrial Membrane | Glycerol-3-Phosphate + FAD ⇌ DHAP + FADH₂ | FAD/FADH₂ |
Cyclic Glycerolipid/Free Fatty Acid (GL/FFA) Cycle Research
Glycerol-3-phosphate is the foundational molecule for the anabolic segment of the glycerolipid/free fatty acid (GL/FFA) cycle. oup.comsaegre.org.ar This cycle involves the continuous esterification of free fatty acids (FFAs) to a glycerol backbone to form glycerolipids, followed by the hydrolysis (lipolysis) of these lipids to release FFAs, which can then be re-esterified. oup.com While seemingly a "futile" cycle that consumes ATP, it plays indispensable roles in energy homeostasis, thermogenesis, and the generation of signaling molecules. pnas.orgphysiology.orgnih.gov
Research on Formation and Hydrolysis of Glycerolipids
The formation (anabolic phase) of glycerolipids begins with glycerol-3-phosphate. The process, occurring primarily at the endoplasmic reticulum and outer mitochondrial membrane, involves a series of acylation steps: oup.comresearchgate.net
First Acylation: The enzyme glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). creative-proteomics.com
Second Acylation: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA, usually at the sn-2 position, to produce phosphatidic acid (PA). creative-proteomics.com
Dephosphorylation: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate group from PA to yield diacylglycerol (DAG). creative-proteomics.com
Third Acylation: Diacylglycerol acyltransferase (DGAT) attaches a third fatty acyl-CoA to DAG, forming triacylglycerol (TAG), the primary storage form of fat. creative-proteomics.com
The hydrolysis (catabolic phase) of these glycerolipids is carried out by a series of lipases that sequentially remove fatty acids. researchgate.net Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) are key enzymes in the breakdown of TAG to DAG and subsequently to monoacylglycerol (MAG). saegre.org.ar
Research shows this cycle is not just a simple loop but is composed of multiple shorter sub-cycles (e.g., DAG/TAG, LPA/MAG cycles), allowing for fine-tuned control and the specific production of required lipid molecules. researchgate.net
Cellular Signaling Roles within the GL/FFA Cycle
The intermediates of the GL/FFA cycle, derived from the initial glycerol-3-phosphate backbone, are potent signaling molecules that regulate a vast array of cellular processes. oup.comnih.gov The cycle functions as a "metabolic machine" that generates these signals. oup.com
Phosphatidic Acid (PA): PA itself is a signaling lipid that can activate mTOR (mammalian target of rapamycin), a central regulator of cell growth and proliferation, and certain protein kinase C (PKC) isoforms. researchgate.net
Lysophosphatidic Acid (LPA): Formed from glycerol-3-phosphate, LPA can be released from cells and act on specific G protein-coupled receptors on the cell surface, influencing processes like cell proliferation, migration, and calcium signaling. researchgate.netresearchgate.net
Diacylglycerol (DAG): DAG is a well-established second messenger. researchgate.net It is a crucial activator of protein kinase C (PKC) enzymes, which are involved in numerous signaling cascades, including those controlling insulin secretion. oup.com DAG also activates other proteins, such as Munc13-1, which is essential for the priming of insulin granule exocytosis. oup.com
The lipogenic segment of the cycle, which synthesizes these molecules, is thought to generate signals important for cell survival and growth, while the lipolytic segment produces signals crucial for functions like insulin secretion. nih.gov This signaling capacity links glucose and lipid metabolism directly to the control of complex cellular functions. pnas.org
| Intermediate | Precursor(s) | Key Signaling Function(s) |
| Lysophosphatidic Acid (LPA) | Glycerol-3-Phosphate + Acyl-CoA | Activates G protein-coupled receptors, influences cell proliferation. researchgate.netresearchgate.net |
| Phosphatidic Acid (PA) | Lysophosphatidic Acid + Acyl-CoA | Activates mTOR and Protein Kinase C (PKC). researchgate.net |
| Diacylglycerol (DAG) | Phosphatidic Acid | Activates PKC and vesicle-priming proteins (e.g., Munc13-1). oup.comresearchgate.net |
Metabolic Flux and Intracellular Compartmentation Research
The efficiency and regulation of the pathways involving 1-glycerophosphate are heavily dependent on metabolic flux and the specific subcellular locations of enzymes and metabolite pools. nih.gov
Studies on Intracellular Localization of 1-Glycerophosphate Pools
Research into the intracellular organization of glycerolipid metabolism reveals a high degree of compartmentation, which is crucial for directing the flow of metabolites and preventing futile cycling where not intended. researchgate.net
The synthesis of glycerolipids from glycerol-3-phosphate is spatially organized across different organelles:
Mitochondria and Endoplasmic Reticulum (ER): The initial step, the conversion of glucose-derived glycerol-3-phosphate to lysophosphatidic acid (LPA) by GPAT enzymes, occurs on both the outer mitochondrial membrane and the ER. researchgate.net
Endoplasmic Reticulum (ER): The subsequent conversion of LPA to phosphatidic acid (PA) by AGPAT isoenzymes primarily takes place on the ER. researchgate.net This implies that LPA formed at the mitochondria must be transported to the ER for further processing. researchgate.net
Cytosol, ER, and Nucleus: The conversion of PA to the signaling molecule DAG is catalyzed by lipin enzymes, which can be found in various locations including the cytosol, ER, and even the nucleus, suggesting location-dependent regulation. researchgate.net
This compartmentalization allows for the creation of distinct pools of 1-glycerophosphate and its derivatives. For instance, the pool of glycerol-3-phosphate destined for the glycerol phosphate shuttle is distinct from the pool used for glycerolipid synthesis in the ER. This separation enables the cell to independently regulate energy production (via the shuttle) and lipid synthesis/signaling (via the GL/FFA cycle), even though they share a common precursor. nih.govnih.gov Studies tracking metabolic flux have shown how these separate compartments communicate, for example, through the transport of intermediates like malate (B86768) in shuttle systems, ensuring that the metabolic state of the cytosol is effectively relayed to the mitochondria. nih.gov
Research on Regulation of Metabolic Flux through 1-Glycerophosphate
Glycerol-3-phosphate (G3P), the biologically active form of 1-glycerophosphate, is positioned at a critical intersection of glycolysis, lipid metabolism, and energy production. nih.govnih.gov The regulation of metabolic flux through G3P is essential for maintaining cellular energy homeostasis and is controlled by several factors, including substrate availability and the activity of key enzymes. nih.gov
Increases in the rate of glycolysis can generate a surplus of NADH, which in turn drives the reduction of dihydroxyacetone phosphate (DHAP) to G3P by the enzyme glycerol-3-phosphate dehydrogenase (GPD). nih.gov This process is a key component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from the cytosol to the mitochondria for ATP production. nih.gov The direction and rate of flux are therefore responsive to the cell's redox state (NADH/NAD+ ratio) and energy demands.
Research on in vitro metabolic systems using rat muscle extracts has shown that the flux towards glycerol phosphate from fructose (B13574) 1,6-bisphosphate is primarily controlled by the activity of glycerol phosphate dehydrogenase. nih.gov Interestingly, this flux appears to be independent of the rate of lactate (B86563) production, another major fate of glycolytic intermediates. nih.gov
Furthermore, the enzyme glycerol-3-phosphate phosphatase (G3PP) has been identified as a key regulator by controlling the concentration of G3P itself. nih.gov By hydrolyzing G3P back to glycerol, G3PP can modulate the rates of glycolysis, gluconeogenesis, and lipogenesis, thereby influencing cellular energy and lipid balance. nih.gov The expression and activity of GPD and G3PP are subject to transcriptional and non-transcriptional regulation, responding to metabolic conditions and signaling pathways. nih.govnih.gov For instance, GPD1 expression can be elevated during adipogenesis through histone methylation. nih.gov
Table 1: Key Enzymes in the Regulation of 1-Glycerophosphate Metabolic Flux
| Enzyme | Role | Regulatory Factors |
|---|
| Glycerol-3-Phosphate Dehydrogenase (GPD) | Catalyzes the reversible conversion of DHAP to G3P. | - NADH/NAD+ ratio nih.gov
Glycerol Phosphate-Containing Glycans in Mammals and Bacteria
For a long time, glycerol phosphate (GroP) was recognized primarily as a key component of cell-surface glycopolymers in bacteria, such as the teichoic acids found in the cell walls of Gram-positive bacteria. nih.govnih.govencyclopedia.pub These GroP-containing structures are vital for bacterial physiology, influencing cell shape, division, and virulence. nih.govencyclopedia.pub
A significant breakthrough occurred in 2016 with the first identification of a GroP-containing glycan in mammals. nih.govencyclopedia.pub It was discovered as a modification on a specific type of O-mannosyl glycan attached to the protein α-dystroglycan (α-DG) in cultured human cells. nih.govencyclopedia.pub α-dystroglycan is a crucial component of the dystrophin-glycoprotein complex, which is essential for maintaining the structural integrity of muscle cells and for neuronal migration in the brain. nih.gov This discovery opened a new area of research into the biosynthesis and function of this unique glycan modification in mammals. nih.gov
Biosynthetic Mechanisms of GroP-Containing Glycans
The biosynthesis of glycerol phosphate-containing glycans requires a specific sugar donor: cytidine (B196190) diphosphate-glycerol (CDP-Gro). nih.govencyclopedia.pub While microorganisms like bacteria are known to synthesize CDP-Gro, its presence in mammals was only recently confirmed. mdpi.com
In Mammals: The synthesis of the GroP-containing glycan on α-dystroglycan is a multi-step process occurring in the endoplasmic reticulum and Golgi apparatus. jst.go.jp
Donor Synthesis: The first step is the production of the donor molecule, CDP-glycerol. Research has identified that the enzyme phosphate cytidylyltransferase 2 (PCYT2) is responsible for synthesizing CDP-Gro in mammalian cells. jst.go.jp
Glycan Assembly: The process begins with the O-mannosylation of the α-DG protein. jst.go.jp A core mannose residue is attached to a serine or threonine residue on the protein. jst.go.jp
GroP Transfer: The GroP moiety is then transferred from the CDP-Gro donor to the O-mannosyl glycan. This modification occurs on what is known as the core M3-type glycan of α-DG. nih.govnih.gov
In Bacteria: In bacteria, the biosynthesis of GroP-containing glycopolymers like teichoic acids also relies on CDP-Gro. nih.gov The synthesis of this donor molecule is well-established and involves the enzyme CDP-glycerol pyrophosphorylase (often called TarI in the context of teichoic acid synthesis), which catalyzes the reaction between CTP and glycerol-3-phosphate. jst.go.jp
Table 2: Key Enzymes in the Biosynthesis of GroP-Containing Glycans on α-Dystroglycan
| Enzyme | Function | Substrate(s) | Product |
|---|---|---|---|
| Phosphate Cytidylyltransferase 2 (PCYT2) | Synthesizes the glycerol phosphate donor molecule in mammals. | CTP, Glycerol-3-Phosphate | CDP-Glycerol jst.go.jp |
| Protein O-linked mannose N-acetylglucosaminyltransferase (POMGNT2) | Involved in the synthesis of the core glycan structure on α-DG. | UDP-GlcNAc, O-mannosyl glycan | Extended core glycan |
| Unknown GroP Transferase | Transfers glycerol phosphate to the glycan chain. | CDP-Glycerol, Core M3-glycan | GroP-modified glycan nih.gov |
Biological Significance and Phylogenetic Implications of Glycan Modifications
The discovery of GroP on mammalian glycans has significant biological and evolutionary implications. nih.govnih.gov
Biological Significance: Research suggests that the GroP modification on α-dystroglycan acts as a "stop signal" or an inhibitory cap for the synthesis of the functional, laminin-binding glycan. nih.govencyclopedia.pub The functional form of α-DG requires a long, complex glycan chain to bind to laminin (B1169045) in the extracellular matrix, a connection critical for muscle and brain function. nih.gov
Inhibition of Function: By adding a GroP cap, the cell prevents the further extension of the glycan chain. Overexpression of enzymes that lead to increased GroP modification results in a significant decrease in the laminin-binding glycan, suggesting an inhibitory role. nih.govencyclopedia.pub This indicates that GroP modification may serve as a regulatory mechanism to control α-DG function.
Pathological Implications: Because this modification curtails the normal function of α-DG, it may be involved in the pathogenesis of certain muscular dystrophies (α-dystroglycanopathies) or in cancer progression. nih.gov
Phylogenetic Implications: The presence of GroP-containing glycans and the machinery to produce them in both bacteria and mammals points to a deep evolutionary history for this type of modification. nih.govnih.gov While the specific functions have diverged—structural roles in bacterial cell walls versus a potential regulatory role in mammalian protein glycosylation—the fundamental components are conserved. This suggests that the use of glycerol phosphate as a building block for glycopolymers is an ancient biological feature. The study of these pathways provides insights into the evolution of glycan diversity and function across different kingdoms of life. nih.gov
Enzymology and Regulation of 1 Glycerophosphate Metabolism
Glycerol (B35011) Kinase (EC 2.7.1.30) Research
Glycerol Kinase (GK) is a pivotal enzyme that catalyzes the phosphorylation of glycerol to produce sn-glycerol-3-phosphate, a precursor for glycerolipid and triglyceride synthesis. uniprot.orggenecards.org While its primary product is the 3-phosphate enantiomer, its study is crucial for understanding the broader context of glycerol phosphorylation.
Kinetic studies of Glycerol Kinase have revealed a complex regulatory mechanism. In Escherichia coli, the enzyme exhibits a sequential kinetic mechanism, characterized by apparent substrate activation by ATP and substrate inhibition by ADP. nih.gov Further investigations using product and dead-end inhibition have pointed towards a random kinetic mechanism. nih.govacs.org This is consistent with the enzyme's ability to form binary complexes with all its substrates and its glycerol-independent MgATPase activity. nih.gov
Studies on Glycerol Kinase from Candida mycoderma have suggested an Ordered Bi Bi mechanism, where glycerol binds to the enzyme before the magnesium-nucleotide complex, and sn-glycerol-3-phosphate is the last product to be released. researchgate.net The enzyme can phosphorylate other substrates like dihydroxyacetone and L-glyceraldehyde, though with a much lower affinity (higher Km) than for glycerol. researchgate.net
The kinetic parameters of Glycerol Kinase can vary significantly depending on the source of the enzyme and the specific substrates.
Table 1: Michaelis-Menten Constants (Km) for Glycerol Kinase
| Enzyme Source | Substrate | Km Value | Reference |
|---|---|---|---|
| Escherichia coli | ATP | - | acs.org |
| Escherichia coli | Glycerol | - | acs.org |
| Candida mycoderma | Glycerol | 15 µM | researchgate.net |
| Candida mycoderma | Dihydroxyacetone | 5 mM | researchgate.net |
| Candida mycoderma | L-Glyceraldehyde | 3.7 mM | researchgate.net |
| Candida mycoderma | MgATP | 9 µM | researchgate.net |
| Candida mycoderma | MgXTP | 2400 µM | researchgate.net |
| Human | Glycerol | 5.022 µM | nih.gov |
| Human | ATP | 0.767 mM | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Different isoforms of Glycerol Kinase exist, and their expression can be tissue-specific, leading to functional divergence. In humans, for instance, glycerol kinase activity is more cytosolic in some tissues, which likely represents the expression of isoforms that lack a transmembrane domain. uniprot.org The human GK gene can produce different isoforms through alternative splicing. genecards.org
Functional divergence is also evident from studies of mutations. A single amino acid substitution in E. coli Glycerol Kinase (G-304-S) was found to abolish the glucose-mediated control of glycerol utilization. asm.org This mutation significantly decreased the enzyme's affinity for both glycerol and ATP and altered its response to allosteric inhibitors. asm.org In humans, mutations in the GK gene are linked to glycerol kinase deficiency (GKD), a metabolic disorder with varying clinical presentations. uniprot.orggenecards.org The native human enzyme exists as a dimer. nih.gov
sn-Glycerol-1-Phosphate (B1203117) Dehydrogenase (G1PDH) Research
sn-Glycerol-1-phosphate dehydrogenase (G1PDH), also known as glycerol-1-phosphate dehydrogenase [NAD(P)+], is the enzyme responsible for the synthesis of sn-glycerol-1-phosphate, the stereospecific backbone of archaeal membrane lipids. nih.govwikipedia.org This enzyme is a key differentiator between the cell membranes of Archaea and those of Bacteria and Eukarya, which use the enantiomeric sn-glycerol-3-phosphate. nih.govoup.com
The primary metabolic role of G1PDH is to catalyze the stereospecific reduction of dihydroxyacetone phosphate (B84403) (DHAP) to sn-glycerol-1-phosphate, utilizing either NADH or NADPH as a cofactor. nih.govwikipedia.org This reaction is the first step in the biosynthesis of the unique ether-linked isoprenoid lipids found in Archaea. nih.gov Research on G1PDH from the hyperthermophilic methanogen Methanocaldococcus jannaschii and the archaeon Aeropyrum pernix has provided detailed kinetic data for this forward reaction. nih.govuniprot.org The enzyme from Methanobacterium thermoautotrophicum showed a significantly lower Km for DHAP compared to sn-glycerol-1-phosphate, indicating that the formation of sn-glycerol-1-phosphate is the favored direction in vivo. nih.gov
G1PDH is also capable of catalyzing the reverse reaction: the NAD+-dependent oxidation of sn-glycerol-1-phosphate (G1P) to DHAP. wikipedia.orguniprot.org While the equilibrium of the reaction in the cellular environment favors the production of G1P, the ability to catalyze the reverse reaction has been characterized. nih.gov Kinetic studies have determined the Michaelis constants (Km) for G1P and NAD+, which are generally higher than those for DHAP and NAD(P)H, further supporting the primary role of the enzyme in G1P synthesis. uniprot.orgnih.gov
Table 2: Michaelis-Menten Constants (Km) for sn-Glycerol-1-Phosphate Dehydrogenase
| Enzyme Source | Substrate | Km Value | Reference |
|---|---|---|---|
| Aeropyrum pernix | DHAP (with NADH) | 0.46 mM | uniprot.org |
| Aeropyrum pernix | DHAP (with NADPH) | 0.29 mM | uniprot.org |
| Aeropyrum pernix | NADH | 0.032 mM | uniprot.org |
| Aeropyrum pernix | NADPH | 0.044 mM | uniprot.org |
| Aeropyrum pernix | G1P | 8.92 mM | uniprot.org |
| Aeropyrum pernix | NAD+ | 1.57 mM | uniprot.org |
| Methanobacterium thermoautotrophicum | DHAP | - | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
The three-dimensional structure of G1PDH has been elucidated, providing significant insights into its catalytic mechanism and substrate specificity. nih.gov The crystal structure of G1PDH from Methanocaldococcus jannaschii has been determined with bound substrate (DHAP), product (G1P), and the cofactor NADPH. nih.govrcsb.org These structures reveal that G1PDH is a member of the iron-dependent alcohol dehydrogenase superfamily. nih.gov
A key feature of the enzyme's active site is a coordinated zinc ion (Zn2+), which is essential for catalysis. nih.govresearchgate.net Site-directed mutagenesis studies on G1PDH from Aeropyrum pernix have identified specific amino acid residues (D191, H271, and H287) that are crucial for binding the zinc ion and for the enzyme's catalytic activity. researchgate.net The structural data provides a basis for understanding the stereospecific transfer of the pro-R hydrogen from NAD(P)H to DHAP, which results in the formation of the sn-glycerol-1-phosphate enantiomer. nih.govnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Monopotassium 1-glycerophosphate |
| sn-Glycerol-1-phosphate |
| sn-Glycerol-3-phosphate |
| Glycerol |
| Adenosine (B11128) triphosphate (ATP) |
| Adenosine diphosphate (B83284) (ADP) |
| Dihydroxyacetone phosphate (DHAP) |
| Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) |
| Nicotinamide adenine dinucleotide (NADH) |
| Nicotinamide adenine dinucleotide phosphate (NADP+) |
| Nicotinamide adenine dinucleotide phosphate (NADPH) |
| Dihydroxyacetone |
| L-Glyceraldehyde |
| Magnesium (Mg2+) |
| Zinc (Zn2+) |
Evolutionary Implications of G1PDH in Archaea
The enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH) is pivotal in the biosynthesis of the unique ether-linked lipids that characterize the cell membranes of Archaea. nih.gov This enzyme catalyzes the formation of sn-glycerol-1-phosphate (G1P), the stereoisomeric backbone of archaeal phospholipids (B1166683), from dihydroxyacetone phosphate (DHAP). nih.govactascientific.com This stands in stark contrast to Bacteria and Eukarya, which utilize the enantiomeric sn-glycerol-3-phosphate (G3P) backbone, synthesized by the non-homologous enzyme glycerol-3-phosphate dehydrogenase (G3PDH). nih.govplos.org
This fundamental difference in lipid chirality, often termed the "lipid divide," has profound evolutionary implications. biorxiv.org The lack of sequence similarity between G1PDH and G3PDH suggests that they arose independently, leading to the hypothesis that the Last Universal Common Ancestor (LUCA) may not have possessed a modern, phospholipid-based cell membrane. nih.govplos.orgbiorxiv.org One theory posits that the divergence of Bacteria and Archaea was driven by the independent evolution of these two distinct lipid biosynthetic pathways. nih.govplos.org Another model suggests that life first arose within inorganic compartments, with lipid synthesis evolving later, but before the emergence of free-living cells. nih.gov
Phylogenetic analyses of G1PDH reveal a complex evolutionary history. Archaeal G1PDHs form a distinct group that also includes some bacterial sequences, such as AraM from Bacillus subtilis, which exhibits G1PDH activity. actascientific.comnih.gov This suggests potential horizontal gene transfer events between the two domains. actascientific.com The prevailing hypothesis supported by molecular phylogenetics is that G1PDH was acquired by Archaea at a very early stage of their evolution. nih.gov The structural determination of archaeal G1PDH has shown it to be a member of the iron-dependent alcohol dehydrogenase and dehydroquinate synthase superfamily, providing further insight into its evolutionary origins. nih.gov
Glycerol-3-Phosphate Acyltransferases (GPATs) Research
Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids. aocs.orgnih.govmdpi.com This crucial reaction involves the esterification of a fatty acyl-CoA to the sn-1 position of sn-glycerol-3-phosphate, forming lysophosphatidic acid (LPA). aocs.orgnih.govnih.gov LPA then serves as a precursor for the synthesis of a wide array of lipids, including membrane phospholipids and storage triacylglycerols (TAGs). nih.gov
GPATs belong to a large family of acyltransferases characterized by conserved sequence motifs that are essential for their catalytic function. mdpi.comnih.gov Site-directed mutagenesis studies in both bacterial and mammalian GPATs have been instrumental in elucidating the roles of these motifs. mdpi.com For instance, a highly conserved HXXXXD signature is present in the first acyltransferase motif of all AGPAT isoforms and is critical for catalytic activity. mdpi.comencyclopedia.pub
The recognition of substrates, namely glycerol-3-phosphate and fatty acyl-CoAs, is also dictated by specific residues within these motifs. In human AGPAT1, conserved arginine residues in motifs 2 and 3 are crucial for binding the phosphate group of lysophosphatidic acid. aocs.org The positive charge of the arginine residue is well-suited to interact with the negatively charged phosphate group of either glycerol-3-phosphate or acyl-CoA. aocs.org The crystal structure of plastidial GPAT further supports the key catalytic role of the HX4D motif. aocs.org
In mammals, four isoforms of GPAT have been identified (GPAT1-4), each encoded by a separate gene and exhibiting distinct properties. researchgate.netnih.govwikipedia.org These isoforms differ in their subcellular localization, substrate preferences, and sensitivity to inhibitors like N-ethylmaleimide (NEM). nih.govpnas.org
| GPAT Isoform | Subcellular Localization | Key Characteristics & Functions | NEM Sensitivity |
| GPAT1 | Outer mitochondrial membrane | Prefers saturated acyl-CoAs (e.g., palmitoyl-CoA). aocs.org Key role in hepatic triacylglycerol synthesis. pnas.org Regulates the flux of acyl-CoAs towards either glycerolipid synthesis or β-oxidation. nih.gov | Resistant |
| GPAT2 | Outer mitochondrial membrane | Less widely expressed, found primarily in the testis and liver. nih.gov Does not show a preference for palmitoyl-CoA over oleoyl-CoA. aocs.org | Sensitive |
| GPAT3 | Endoplasmic Reticulum (ER) | Highly expressed in adipose tissue and its expression increases during adipocyte differentiation. aocs.orgpnas.org Utilizes a broad range of fatty acyl-CoAs. nih.gov | Sensitive |
| GPAT4 | Endoplasmic Reticulum (ER) | Highly expressed in brown adipose tissue, liver, and mammary gland. aocs.org Crucial for milk triacylglycerol production. aocs.org Utilizes a broad range of fatty acyl-CoAs. nih.gov | Sensitive |
The distinct subcellular localizations of GPAT isoforms suggest a spatial organization of glycerolipid synthesis. aocs.org For example, LPA produced by mitochondrial GPATs may be transported to the ER for further acylation by AGPATs. aocs.org This compartmentalization allows for the synthesis of specific lipid species tailored to the needs of different organelles and tissues. nih.gov
Acyl-CoA:1-Acyl-Glycerol-3-Phosphate Acyltransferases (AGPATs) Research
Following the initial acylation by GPATs, the second step in the de novo synthesis of phosphatidic acid is catalyzed by Acyl-CoA:1-acyl-glycerol-3-phosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs). nih.govwikipedia.org These enzymes transfer an acyl group from a fatty acyl-CoA to the sn-2 position of LPA, forming phosphatidic acid (PA). mdpi.comnih.gov PA is a central intermediate in lipid metabolism, serving as a precursor for both TAGs and various glycerophospholipids. mdpi.comnih.gov
Similar to GPATs, AGPATs are part of the acyltransferase superfamily and possess conserved motifs essential for their function. mdpi.comencyclopedia.pub There are multiple AGPAT isoforms, with AGPAT1 and AGPAT2 being well-characterized for their role in the de novo synthesis pathway. nih.gov These isoforms are primarily located in the endoplasmic reticulum membrane. mdpi.com
The substrate specificity of AGPAT isoforms contributes to the diversity of phospholipid molecular species. While human AGPAT1 and AGPAT2 exhibit broad acyl-CoA specificity, other isoforms show distinct preferences. mdpi.comencyclopedia.pub For instance, AGPAT3 and AGPAT4 display a preference for polyunsaturated fatty acyl-CoAs (PUFA-CoAs). mdpi.comencyclopedia.pub This specificity is crucial for determining the fatty acid composition at the sn-2 position of the glycerol backbone, which in turn influences the properties of cellular membranes and signaling molecules. mdpi.com
Beyond their role in de novo synthesis, some AGPAT isoforms are also involved in the remodeling of phospholipids, a process also known as the Lands cycle. nih.gov This pathway allows for the modification of fatty acid chains in existing phospholipids, contributing to the maintenance of membrane lipid asymmetry and the generation of specific lipid signaling molecules.
AGPAT3, for example, has been shown to be involved in the formation of PUFA-containing phosphatidylcholine. nih.gov It can incorporate PUFAs into phospholipids, which is particularly important in tissues like the testis for the accumulation of PUFAs in testicular phospholipids. nih.gov Similarly, AGPAT4 is thought to play a significant role in maintaining the high levels of docosahexaenoic acid (DHA) in neural membranes. nih.gov AGPAT5 also exhibits acyltransferase activity towards various lysophospholipids and is suggested to be involved in both de novo synthesis and remodeling of phospholipids. nih.gov
Phosphatidate Phosphatase Research (Contextual for 1-GP Fate)
Phosphatidate phosphatase (PAP) enzymes are critical gatekeepers in glycerolipid synthesis, catalyzing the conversion of phosphatidate to diacylglycerol (DAG). researchgate.netwikipedia.org This reaction is a pivotal branch point, as DAG is the direct precursor for the synthesis of major lipids such as triacylglycerol, phosphatidylcholine, and phosphatidylethanolamine (B1630911). researchgate.net Consequently, the activity of PAPs indirectly governs the metabolic flux away from the 1-glycerophosphate pool by consuming its downstream product, phosphatidate.
Research has identified multiple forms of these enzymes, which can be broadly categorized based on their cellular location and properties. wikipedia.org Type I phosphatidate phosphatases, such as the lipin family of proteins (lipin-1, lipin-2, lipin-3), are soluble enzymes that can move to membranes and are primarily found in the cytosol and nucleus. researchgate.netwikipedia.org In contrast, Type II phosphatidate phosphatases are integral transmembrane enzymes located mainly in the plasma membrane. wikipedia.org
In addition to acting on phosphatidate, other specific phosphatases act on related intermediates, further influencing the fate of the glycerophosphate backbone. In Escherichia coli, for example, an enzyme named phosphatidyl glycerophosphate phosphatase specifically catalyzes the formation of phosphatidylglycerol from phosphatidyl glycerophosphate. nih.gov This enzyme requires Mg++ for its activity and is specific for its substrate, not acting on other simple phosphomonoesters. nih.gov Another integral membrane phosphatase in E.coli, PgpB, also dephosphorylates phosphatidylglycerol phosphate and is competitively inhibited by phosphatidylethanolamine, a phospholipid derived from DAG. wikipedia.org The activity of these enzymes highlights a crucial control point that determines whether the glycerophosphate moiety is retained in phospholipids like phosphatidylglycerol or channeled into other lipid species.
Regulation of Key Enzymes in 1-Glycerophosphate Metabolism
The key enzymes that direct the metabolism of 1-glycerophosphate, including glycerol-3-phosphate dehydrogenase (GPDH) and glycerol-3-phosphate acyltransferase (GPAT), are tightly regulated to manage the synthesis of glycerolipids. This regulation occurs at multiple levels, including allosteric control, covalent modification, and transcriptional and post-translational adjustments, ensuring a coordinated response to cellular signals. mdpi.comnih.govpnas.org
Allosteric regulation involves the binding of effector molecules to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. ethz.ch This allows for rapid modulation of metabolic pathways in response to fluctuating levels of specific metabolites. Covalent modification, often through the addition or removal of chemical groups like phosphates, provides another layer of control. vaia.com
Research into key enzymes of 1-glycerophosphate metabolism has revealed several instances of these control mechanisms:
Glycerol-3-Phosphate Dehydrogenase (GPDH): The activity of mitochondrial GPDH from human term placenta is subject to allosteric regulation by several factors. It is activated by low concentrations (10-100 nM) of free calcium ions. nih.gov The enzyme's kinetics are also sensitive to pH, and it is competitively inhibited by palmitoyl-CoA (with an apparent Ki of about 10 µM) and other glycolytic intermediates like phosphoenolpyruvate (B93156) and glyceraldehyde 3-phosphate. nih.gov This indicates that the enzyme's activity is finely tuned to the cell's energy state and the availability of fatty acids and glycolytic precursors. nih.gov
Glycerol-3-Phosphate Acyltransferase (GPAT): The GPAT1 isoform is regulated post-translationally by covalent modification. mdpi.com Insulin (B600854) treatment leads to the phosphorylation of two serine residues on GPAT1, which alters its kinetic properties, increasing its Vmax and Km for both palmitoyl-CoA and glycerol-3-phosphate. mdpi.com This modification enhances enzyme activity at physiological substrate concentrations, linking hormonal signals directly to the rate of the initial step in glycerolipid synthesis. mdpi.com
General Principles: The regulation of glycogen (B147801) phosphorylase serves as a classic model for the integration of these two control types. Its activity is modulated allosterically by energy indicators like AMP (activator) and ATP/glucose-6-phosphate (inhibitors), and also by covalent phosphorylation, which converts it to a more active form. vaia.commsu.ru This dual system allows for a highly sensitive and robust response to the cell's metabolic status, a principle that applies to the regulation of 1-glycerophosphate metabolism as well. vaia.com
Table 1: Examples of Allosteric and Covalent Regulation in 1-Glycerophosphate Metabolism
| Enzyme | Regulatory Mechanism | Effector/Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Allosteric Regulation | Calcium ions (Ca²⁺) | Activation | nih.gov |
| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Allosteric Regulation | Palmitoyl-CoA | Competitive Inhibition | nih.gov |
| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Allosteric Regulation | Phosphoenolpyruvate | Competitive Inhibition | nih.gov |
| Glycerol-3-Phosphate Acyltransferase (GPAT1) | Covalent Modification | Phosphorylation (Insulin-induced) | Activation (Altered Kinetics) | mdpi.com |
Longer-term regulation of 1-glycerophosphate metabolism is achieved by controlling the amount and location of key enzymes through transcriptional and post-translational mechanisms.
Transcriptional Control: The synthesis of enzymes involved in lipid metabolism is often controlled at the level of gene expression.
GPAT1: The expression of the GPAT1 gene is notably regulated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). mdpi.com Insulin can induce the expression of GPAT1, highlighting a key mechanism for hormonal control of lipid synthesis. mdpi.com
Lipins (PAPs): The expression of lipin-1, a key phosphatidate phosphatase, is induced by glucocorticoids during the differentiation of fat cells. wikipedia.org Furthermore, lipin-1 itself can function as a transcriptional coactivator, working with nuclear receptors to modulate the expression of genes involved in lipid metabolism. researchgate.net
GPDH (GPD2): In macrophages, the expression of the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) is transcriptionally upregulated in response to stimulation by lipopolysaccharide (LPS). nih.gov This links the metabolic pathway to the inflammatory response. nih.gov
Glycerol Phosphate Phosphatase (Gpp2): In the fungus Cryptococcus neoformans, calcineurin, a protein phosphatase, plays a role in the transcriptional response to cationic stress, which involves the regulation of genes related to glycerol biosynthesis. nih.gov
Post-Translational Control: After an enzyme is synthesized, its activity can be further controlled by modifications or by regulating its location within the cell.
GPDH (GlpD): The bacterial GPDH, GlpD, is subject to a "two-tiered regulation" system. pnas.org Beyond transcriptional control, its activity is regulated by its localization to the cell membrane. The enzyme is fully active only when it is associated with membrane phospholipids. pnas.org
GPAT1: Insulin regulates GPAT1 not only at the transcriptional level but also post-translationally through phosphorylation, which alters its kinetic properties without changing the total amount of the enzyme. mdpi.com
Glycerol Phosphate Phosphatase (Gpp2): In C. neoformans, the calcineurin signaling pathway controls Gpp2 at a post-translational level. nih.gov In the absence of calcineurin signaling during cationic stress, Gpp2 accumulates in a phosphorylated state and shows abnormal cellular localization, which impairs its function and prevents the biosynthesis of glycerol. nih.gov This indicates that calcineurin-mediated dephosphorylation is crucial for the proper localization and activity of Gpp2. nih.gov
Table 2: Transcriptional and Post-Translational Control Mechanisms
| Enzyme | Control Level | Mechanism/Regulator | Effect | Reference |
|---|---|---|---|---|
| GPAT1 | Transcriptional | SREBP-1c | Induces gene expression | mdpi.com |
| Lipin-1 (PAP) | Transcriptional | Glucocorticoids | Induces gene expression | wikipedia.org |
| GPDH (GPD2) | Transcriptional | LPS stimulation | Upregulates gene expression | nih.gov |
| GPDH (GlpD) | Post-Translational | Membrane localization | Activation upon membrane association | pnas.org |
| Gpp2 | Post-Translational | Calcineurin-dependent dephosphorylation | Controls proper localization and activity | nih.gov |
Genetic and Molecular Biological Research Perspectives on 1 Glycerophosphate Metabolism
Genomic and Proteomic Analysis of Glycerophosphate-Related Enzymes
Genomic and proteomic analyses have been instrumental in identifying the components of glycerophosphate metabolic pathways and understanding their evolutionary and functional relationships.
The enzymes that catalyze reactions involving glycerol-3-phosphate are encoded by specific genes that have been identified across numerous organisms, from bacteria to humans. A key enzyme is glycerol-3-phosphate dehydrogenase (GPDH), which exists in two main forms. notulaebotanicae.ro The cytosolic form is dependent on the cofactor NAD+ (EC 1.1.1.8), while the mitochondrial form is FAD-dependent (EC 1.1.5.3). notulaebotanicae.ro In humans, the gene encoding the cytosolic enzyme is GPD1, which plays a vital role in both carbohydrate and lipid metabolism. nih.govwikipedia.org Mutations in the GPD1 gene have been linked to transient infantile hypertriglyceridemia. wikipedia.org
In various organisms, other genes crucial to this pathway have been identified. For instance, in Enterococcus faecalis, genes for glycerol (B35011) kinase (glpK), glycerol-3-phosphate oxidase (glpO), and glycerol-3-phosphate dehydrogenase (glpD) are organized in operon structures. asm.org The glycerophosphate pathway is also central to triglyceride synthesis, involving four key enzyme families: glycerophosphate acyltransferases (GPATs), acylglycerophosphate acyltransferases (AGPATs), lipid phosphate (B84403) phosphohydrolases (LPINs), and diacylglycerol acyltransferases (DGATs). nih.govresearchgate.net In mammals, the GPAT family includes four members (GPAT1-4), while chickens have been found to possess two GPAT genes. researchgate.net
A summary of key genes and the enzymes they encode is presented below.
| Gene | Enzyme Name | Organism/Family | Function |
| GPD1 | Glycerol-3-phosphate dehydrogenase 1 (cytosolic, NAD-dependent) | Humans | Catalyzes the conversion of DHAP to glycerol-3-phosphate. nih.govwikipedia.org |
| GPD2 | Glycerol-3-phosphate dehydrogenase 2 (mitochondrial, FAD-dependent) | Humans | Part of the glycerol phosphate shuttle, transferring reducing equivalents to mitochondria. notulaebotanicae.ronih.gov |
| glpK | Glycerol kinase | Enterococcus faecalis | Phosphorylates glycerol to form glycerol-3-phosphate. asm.org |
| glpO | Glycerol-3-phosphate oxidase | Enterococcus faecalis | Oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP). asm.orgbiomedscijournal.com |
| GPATs (e.g., GPAT1-4) | Glycerol-3-phosphate acyltransferases | Mammals, Chickens | Catalyzes the first step of triglyceride synthesis, converting glycerol-3-phosphate to lysophosphatidic acid. nih.govresearchgate.net |
| AGPATs | Acylglycerophosphate acyltransferases | Mammals, Chickens | Catalyzes the second step of triglyceride synthesis, converting lysophosphatidic acid to phosphatidic acid. nih.govmdpi.com |
This table provides an interactive overview of key genes in 1-glycerophosphate metabolism.
Comparative genomics reveals the evolutionary conservation and divergence of glycerophosphate metabolic pathways. By comparing genomes, researchers can identify orthologous genes and reconstruct regulatory networks across different species. microbiologyresearch.org For example, GPDH enzymes show structural diversity and different subcellular localizations across species. notulaebotanicae.ro NAD+-dependent GPDHs are typically found in the cytoplasm or chloroplasts, while FAD-dependent GPDHs are located in the mitochondria. notulaebotanicae.ro
Studies in plants, such as tea (Camellia sinensis), have used comparative genomics with model organisms like Arabidopsis to identify homologous genes involved in lipid biosynthesis, including glycerol-3-phosphate dehydrogenase (G3PDH). pomics.com This approach has revealed that many lipid biosynthesis genes are highly expressed in seeds, the primary site of lipid storage. pomics.com In bacteria, comparative analysis of multiple Staphylococcus aureus genomes has shown that over 90% of metabolic enzymes, reactions, and metabolites are part of a common "core," indicating a highly conserved metabolic network. asm.org However, specialized pathways can also be identified, such as in cyanobacterial symbionts, which exhibit distinct metabolic capabilities, including incomplete pathways for certain amino acids and cofactors, highlighting metabolic specialization. asm.org This suggests that while the core glycerophosphate pathway is ancient and conserved, its integration with other metabolic networks can vary significantly between organisms.
Expression profiling provides a snapshot of gene activity under specific conditions, in different tissues, or at various developmental stages. In humans, the GPD1 gene shows high expression in tissues with active lipid metabolism, such as subcutaneous adipose tissue, skeletal muscle, and the liver. wikipedia.org This tissue-specific expression underscores its central role in energy metabolism.
In chickens, the expression of genes in the glycerophosphate pathway changes dynamically during development. nih.gov For instance, the mRNA levels of GPAM (a mitochondrial GPAT) increase significantly after sexual maturity, aligning with the increased need for triglyceride synthesis for egg production. nih.gov Similarly, in the tea plant, G3PDH expression is dramatically upregulated in seeds compared to other tissues like roots and leaves, consistent with the seed's function as a lipid storage organ. pomics.com Age-related studies in mice have also shown changes in the expression of metabolic genes; for example, aging is associated with a decline in the expression of genes involved in the glycerophosphate shuttle in cardiac and skeletal muscle, suggesting a decrease in metabolic efficiency. oup.com
Molecular Mechanisms of Glycerophosphate Transport
The transport of glycerophosphate across cellular membranes is a critical process, enabling its participation in diverse metabolic pathways, from lipid biosynthesis to energy production. This transport is mediated by specific protein transporters that facilitate the movement of this charged molecule across the hydrophobic lipid bilayer. The mechanisms and regulation of these transporters are sophisticated, ensuring that glycerophosphate is available where and when it is needed, often in direct response to the cell's metabolic state, particularly its phosphate balance.
The identification of proteins responsible for glycerophosphate transport has been most successful in bacterial systems, with eukaryotic counterparts being understood more through shuttle systems and indirect mechanisms.
Bacterial Glycerophosphate Transporters
In bacteria such as Escherichia coli, the primary transporter for glycerol-3-phosphate (G3P) is the GlpT protein . nih.gov GlpT is a well-characterized member of the Major Facilitator Superfamily (MFS), a large group of evolutionarily related secondary active transporters. asm.org It functions as an antiporter, mediating the uptake of G3P from the external environment in exchange for inorganic phosphate (Pi) from the cytoplasm. asm.orgasm.org
Structural and biochemical studies have provided significant insight into the GlpT mechanism. The protein is composed of 12 transmembrane α-helices, which form two distinct domains (N-terminal and C-terminal). nih.gov The transport pore is located at the interface between these two domains. nih.gov The proposed mechanism of transport is a "rocker-switch" or "alternating access" model, where the transporter exposes its substrate-binding site to either the periplasm or the cytoplasm, but not both simultaneously. nih.gov This conformational change, driven by the binding and release of substrate and countersubstrate (G3P and Pi), facilitates the movement of the molecules across the membrane. nih.gov Specific amino acid residues are crucial for its function; for instance, studies have implicated Cys-176, located on the fifth transmembrane helix, as being part of the transport pathway. asm.org
| Transporter | Organism | Family | Function | Mechanism | Key Structural Features |
|---|---|---|---|---|---|
| GlpT | Escherichia coli | Major Facilitator Superfamily (MFS) | Glycerol-3-phosphate/Phosphate Antiporter | Secondary Active Transport (Rocker-switch) | 12 transmembrane helices; N- and C-terminal domains nih.gov |
Eukaryotic Glycerophosphate Transport Systems
In eukaryotic cells, the transport of glycerophosphate is often discussed in the context of intracellular shuttle systems rather than dedicated plasma membrane importers for external uptake. The most prominent of these is the glycerol-3-phosphate shuttle . wikipedia.orgrose-hulman.edu This shuttle's primary role is not to import glycerophosphate for metabolic use, but to transport reducing equivalents (in the form of electrons) from cytosolic NADH into the mitochondria for ATP production via oxidative phosphorylation. wikipedia.orgsketchy.com
The shuttle involves two key enzymes that act in sequence:
Cytosolic glycerol-3-phosphate dehydrogenase (cGPD or GPD1): This enzyme converts dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, into glycerol-3-phosphate, oxidizing NADH to NAD+ in the process. wikipedia.org
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPD or GPD2): This enzyme is located on the outer face of the inner mitochondrial membrane. It oxidizes the glycerol-3-phosphate back to DHAP, transferring the electrons to FAD to form FADH2. wikipedia.orgresearchgate.net The FADH2 then donates these electrons to the mitochondrial electron transport chain. sketchy.com
While this is a transport system for electrons using glycerophosphate as a carrier, it highlights the movement of glycerophosphate across the outer mitochondrial membrane and its interaction with proteins on the inner membrane. wikipedia.orgwikipedia.org Direct transporters for glycerophosphate across the eukaryotic plasma membrane are less clearly defined, though homologs of GlpT have been reported in some eukaryotes, including plants and mice. asm.org
| System | Location | Key Proteins | Primary Function | Net Result |
|---|---|---|---|---|
| Glycerol-3-Phosphate Shuttle | Cytosol & Mitochondria | cGPD (GPD1), mGPD (GPD2) | Transfer of reducing equivalents from cytosol to mitochondria wikipedia.orgrose-hulman.edu | Regeneration of cytosolic NAD+, production of mitochondrial FADH2 wikipedia.org |
Regulation in Bacteria
The function of the E. coli GlpT transporter is a direct example of regulation by phosphate availability. As a G3P/Pi antiporter, its activity is coupled to the electrochemical gradient of inorganic phosphate. asm.org The efflux of internal phosphate drives the influx of external G3P, meaning transport is inherently dependent on the internal phosphate pool. Furthermore, the expression of the glpT gene is also subject to regulation, ensuring the cell synthesizes the transporter when G3P is a desirable nutrient source. asm.org
Regulation in Eukaryotes
In eukaryotes, the link between phosphate homeostasis and glycerophosphate metabolism is more complex and involves sophisticated signaling pathways.
Phosphate Sensing and Signaling: Eukaryotic cells have elaborate systems to sense and respond to phosphate availability. In yeast (S. cerevisiae), the PHO pathway is a central regulator. portlandpress.com Under low-phosphate conditions, this pathway activates the transcription of genes needed to acquire and conserve phosphate, including high-affinity phosphate transporters like Pho84. portlandpress.com Conversely, under high-phosphate conditions, these high-affinity transporters are internalized and degraded, and low-affinity transporters are utilized. portlandpress.com While these systems primarily manage inorganic phosphate, they establish the principle that the expression of transporters is tightly controlled by phosphate levels.
Glycerophosphate as a Signaling Molecule: Recent research in mammals has uncovered a direct link between kidney phosphate sensing and systemic glycerophosphate levels. jci.org The process is initiated by the type II sodium-dependent phosphate cotransporter (Npt2a) , which is primarily expressed in the kidney's proximal tubule. jci.org When dietary phosphate is high, increased phosphate reabsorption through Npt2a stimulates glycolysis within kidney cells, leading to a significant increase in the production of glycerol-3-phosphate (G-3-P). jci.org This newly synthesized G-3-P is then transported out of the kidney cells and circulates through the bloodstream to the bone, where it acts as a signaling molecule to trigger the production of Fibroblast Growth Factor 23 (FGF23), a key hormone that promotes phosphate excretion by the kidneys. jci.org This creates a feedback loop where high phosphate leads to the production of a G-3-P signal, which in turn activates a hormonal response to lower systemic phosphate. jci.org
| Regulatory Mechanism | Organism/System | Key Components | Description |
|---|---|---|---|
| Antiporter Activity | Bacteria (e.g., E. coli) | GlpT Transporter | G3P uptake is directly coupled to the efflux of intracellular inorganic phosphate, linking transport to the phosphate gradient. asm.org |
| Transcriptional Regulation | Yeast (PHO Pathway) | Pho4, Pho84, Pho87 | Phosphate availability regulates the expression of phosphate transporters to maintain homeostasis. portlandpress.com |
| Substrate-level Regulation | Mammals (Kidney-Bone Axis) | Npt2a, GPD1 | Phosphate transport via Npt2a in the kidney stimulates glycolysis and G-3-P production. G-3-P is then transported to bone to regulate FGF23. jci.org |
Analytical Methodologies for 1 Glycerophosphate Research
Chromatographic Techniques for Quantification in Research Samples
Chromatography is a cornerstone for the separation and quantification of 1-glycerophosphate from intricate sample mixtures. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question. High-performance liquid chromatography, gas chromatography, and ion chromatography are the most prevalently used methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of glycerophosphates. It separates compounds based on their interactions with a stationary phase, allowing for quantification and isolation. One application involves using HPLC columns with hydroxylapatite as the stationary phase to study the effects of glycerophosphate on demineralization processes. karger.comkarger.com In such setups, demineralization is measured by monitoring the column eluate for UV absorbance, which correlates with the release of material from the stationary phase. karger.comkarger.com This approach has demonstrated that glycerophosphate can directly interact with hydroxylapatite, reducing demineralization by approximately 50%. karger.com
HPLC is also crucial for separating glycerophosphate isomers, a challenging task due to their structural similarity. cardiff.ac.uk For instance, chiral chromatography can distinguish between enantiomers like glycerol-3-phosphate (G3P) and glycerol-1-phosphate (G1P). cardiff.ac.uk However, the high polarity of these compounds can lead to poor retention on standard reversed-phase columns. cardiff.ac.uk To overcome this, techniques like hydrophilic interaction liquid chromatography (HILIC) are employed, which separates molecules based on the polarity of their head groups. cardiff.ac.uk When coupled with mass spectrometry (LC-MS), HPLC provides a powerful tool for both separation and identification of glycerophospholipids. nih.gov Normal phase LC-MS, for example, facilitates class separation, which reduces ion suppression and improves detection of various glycerophospholipid classes. nih.gov
Table 1: HPLC and LC-MS Methods for Glycerophosphate Analysis
| Technique | Stationary Phase/Column | Mobile Phase/Eluent | Detection Method | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Hydroxylapatite | Acidic Buffer | UV Absorbance, Calcium Analysis | Studying protection against demineralization | karger.comkarger.com |
| Chiral HPLC | Chiral Column | Not Specified | Mass Spectrometry (MS) | Separation of G3P and G1P enantiomers | cardiff.ac.uk |
| HILIC | HILIC Column | Not Specified | Mass Spectrometry (MS) | Separation based on polar head groups | cardiff.ac.uk |
| Normal Phase LC-MS | Normal Phase Column | Not Specified | Mass Spectrometry (MS) | Class separation of glycerophospholipids | nih.gov |
| Reversed-Phase HPLC/MS/MS | C18 column | Not Specified | ESI-MS | Identification of phospholipids (B1166683) | cardiff.ac.uk |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing volatile or semi-volatile compounds. Since glycerophosphate is non-volatile due to its polar phosphate (B84403) group and hydroxyl groups, a crucial step of derivatization is required to make it amenable to GC analysis. This process replaces active hydrogens with nonpolar groups, increasing the compound's volatility.
A common derivatization agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often containing trimethylchlorosilane (TCMS) as a catalyst. nih.govresearchgate.net This reagent converts glycerol-3-phosphate (G3P) into its trimethylsilyl (B98337) (TMS) derivative. nih.govresearchgate.netnih.gov The derivatized sample is then injected into the GC-MS system, where it is separated on a capillary column (e.g., HP-5MS) and subsequently ionized and detected by the mass spectrometer. nih.govresearchgate.net
GC-MS analysis is frequently performed in selective ion monitoring (SIM) mode for accurate quantification. nih.govresearchgate.net This involves monitoring specific fragment ions characteristic of the target analyte and an internal standard. For the TMS derivative of G3P, the quantifier ion is typically m/z 299, with qualifier ions such as m/z 357 and 445 used for confirmation. nih.govresearchgate.net Ribitol is often used as an internal standard, with a quantifier ion of m/z 217. nih.govresearchgate.net This method has been successfully applied to quantify G3P in plant tissues and in urinary metabolomics studies to detect biomarkers for conditions like hepatic ischemia/reperfusion injury. nih.govnih.gov
Table 2: GC-MS Parameters for Derivatized Glycerol-3-Phosphate Analysis
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TCMS) | nih.govresearchgate.net |
| GC Column | 30 m capillary HP-5MS | nih.govresearchgate.net |
| Carrier Gas | Ultra-high pure helium | nih.govresearchgate.net |
| Injection Mode | Splitless | nih.govresearchgate.net |
| Analysis Mode | Selective Ion Monitoring (SIM) | nih.govresearchgate.net |
| Quantifier Ion (G3P-TMS) | m/z 299 | nih.govresearchgate.net |
| Qualifier Ions (G3P-TMS) | m/z 357, 445 | nih.govresearchgate.net |
| Internal Standard | Ribitol | nih.govresearchgate.net |
| Quantifier Ion (Ribitol-TMS) | m/z 217 | nih.govresearchgate.net |
Ion Chromatography (IC) is an ideal technique for the analysis of ionic species, making it exceptionally well-suited for separating and quantifying glycerophosphate and other phosphate metabolites. researchgate.net This method utilizes ion-exchange resins to separate analytes based on their charge. researchgate.net When coupled with suppressed conductivity detection or mass spectrometry, IC provides high sensitivity and selectivity. thermofisher.comnih.gov
IC methods have been developed for the simultaneous determination of glycerophosphate alongside other inorganic and organic anions in various complex samples, such as dentifrices and seafood. nih.govresearchgate.net A typical setup involves an anion-exchange column, like the IonPac AS18 or AS11-HC, with a potassium hydroxide (B78521) (KOH) gradient elution. nih.gov The use of a suppressor reduces the background conductivity of the eluent, thereby enhancing the detection sensitivity for the analyte ions. nih.gov
This technique has proven reliable, with excellent linearity (correlation coefficients >0.998) and low detection limits, often in the parts-per-billion (ppb) range. nih.gov IC coupled with tandem mass spectrometry (IC-MS/MS) further enhances analytical power, enabling the comprehensive analysis of numerous phosphate metabolites, including sugar phosphates and glycerophosphate, in biological samples like plant extracts. nih.govthermofisher.com The high resolution of IC is particularly advantageous for differentiating isobaric and isomeric polar metabolites. thermofisher.com
Table 3: Ion Chromatography Methods for Glycerophosphate and Phosphate Metabolites
| Column | Eluent | Detection | Application | Key Findings | Reference |
|---|---|---|---|---|---|
| IonPac AS18 | Gradient KOH | Suppressed Conductivity | Analysis of anions in dentifrices | Simultaneous determination of 9 anions; RSD <1.8%; Recoveries 96-103% | nih.govresearchgate.net |
| IonPac AS11-HC | 30-80 mmol/L KOH gradient | Suppressed Conductivity | Analysis of phosphates in seafood | Determination of phosphate, pyrophosphate, metaphosphate; LOD 2.1-2.3 mg/kg | |
| Metrosep A Supp7 | 3.6 mmol/L Na2CO3 | Not Specified | Determination in glycerol (B35011) phosphate preparations | Complete separation of α- and β-glycerol phosphate; Recoveries 90.7-106.3% | researchgate.net |
| Not Specified | KOH | Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS-MS) | Analysis of phosphate metabolites in plants | Determined 17 phosphorous compounds; MDL 0.01-2.50 µM | nih.gov |
Spectroscopic Methods in 1-Glycerophosphate Analysis
Spectroscopic techniques are indispensable for the structural elucidation and quantification of 1-glycerophosphate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used, providing detailed information on molecular structure, connectivity, and abundance.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of molecules. For phosphorus-containing compounds like glycerophosphate, ³¹P NMR is particularly informative. nih.gov The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the identification and quantification of different phosphate species in a sample. nih.gov
In ³¹P NMR spectra, the signal for glycerol 3-phosphate appears at a chemical shift of approximately 0.60 ppm at pH 7, shifting to 4.29 ppm at pH 10, relative to 85% phosphoric acid. nih.gov This pH dependence can be used to help identify the compound. Researchers have used ³¹P NMR to analyze the composition of phospholipids in brain tissue after saponification, which yields water-soluble glycerol phosphodiester headgroups, including glycerophosphate. nih.govnih.gov The technique has also been applied to study phosphorus forms in environmental samples, such as soil extracts, where it can distinguish between orthophosphate, pyrophosphate, and various organic phosphates like glycerophosphate and inositol (B14025) phosphates. scielo.br
¹H and ¹³C NMR are also used for complete structural characterization, providing information about the glycerol backbone of the molecule. hmdb.ca
Table 4: ³¹P NMR Chemical Shifts for Glycerophosphates and Related Compounds
| Compound | Chemical Shift (δ) at pH 7 | Chemical Shift (δ) at pH 10 | Reference |
|---|---|---|---|
| Glycerol 3-phosphate | 0.60 ppm | 4.29 ppm | nih.gov |
| Glycerol 2-phosphate | 0.15 ppm | 3.92 ppm | nih.gov |
| Glycerol 3-phosphocholine | -0.13 ppm | Not Specified | nih.gov |
| Glycerol 3-phosphoethanolamine | 0.42 ppm | Not Specified | nih.gov |
| Glycerol 3-phosphoinositol | -0.07 ppm | Not Specified | nih.gov |
| Pyrophosphate | Not Specified | Not Specified | scielo.br |
| Orthophosphate | Not Specified | Not Specified | scielo.br |
Mass Spectrometry (MS) is a core technology in metabolomics, a field that aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. oup.com Due to its high sensitivity and ability to analyze complex mixtures, MS is widely used to study the role of glycerophosphate in metabolic pathways. nih.gov MS platforms are typically coupled with a chromatographic separation step, such as GC-MS, LC-MS, or Capillary Electrophoresis-MS (CE-MS), to resolve individual metabolites before detection. nih.govnih.govacs.org
LC-MS is particularly powerful for analyzing polar and ionic metabolites like glycerophosphate. thermofisher.com High-resolution mass spectrometry (HRMS) platforms, such as time-of-flight (TOF) or Orbitrap mass analyzers, provide accurate mass measurements, which facilitate the calculation of the elemental formula of an unknown compound. thermofisher.comnih.govyoutube.com Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting a selected precursor ion and analyzing its product ions. nih.govthermofisher.com This fragmentation pattern provides a structural fingerprint that can be compared against spectral libraries for confident identification. thermofisher.comoup.com
These MS-based metabolomics approaches have been used to identify glycerophosphate as a key metabolite in various biological contexts, including its accumulation during stress responses in organisms and its role in cellular differentiation and disease. nih.govoup.comnih.gov For example, GC-MS-based metabolomics has been used to monitor changes in urinary glycerophosphate levels in response to liver injury, highlighting its potential as a biomarker. nih.gov
Table 5: Mass Spectrometry Platforms in Glycerophosphate Metabolomics
| Platform | Ionization Method | Key Features | Application | Reference |
|---|---|---|---|---|
| GC-MS | Electron Impact (EI), Chemical Ionization (CI) | Analysis of volatile/derivatized compounds; Extensive spectral libraries available | Urinary metabolomics, plant stress response | nih.govoup.com |
| LC-MS | Electrospray Ionization (ESI) | Analysis of polar, non-volatile compounds; Versatile for various lipid classes | General glycerophospholipid analysis, cellular metabolomics | nih.govnih.gov |
| CE-MS | Electrospray Ionization (ESI) | High separation efficiency for charged species; Suitable for anionic metabolites | Comprehensive analysis of anionic metabolites | acs.org |
| HRAM (e.g., Orbitrap, TOF) | ESI | High mass accuracy and resolution; Enables empirical formula determination | Untargeted metabolomics, complex mixture analysis | thermofisher.comyoutube.com |
Enzymatic Assays for 1-Glycerophosphate Detection
Enzymatic assays provide a sensitive and specific means of detecting 1-glycerophosphate (also known as glycerol-3-phosphate or G3P) in biological samples. biotrend.com These methods leverage the high specificity of enzymes that either directly use or produce 1-glycerophosphate. The activity is typically measured by monitoring the change in concentration of substrates or products over time. ksu.edu.sa
Coupled enzyme reactions are a cornerstone of 1-glycerophosphate analysis, allowing for indirect measurement through more easily detectable molecules. ksu.edu.sa In this approach, the product of the primary enzymatic reaction involving 1-glycerophosphate becomes the substrate for a second, or "auxiliary," enzyme. This secondary reaction generates a product that is chromogenic or fluorogenic, enabling quantification through spectrophotometry or fluorometry. ksu.edu.saresearchgate.netnih.gov
Spectrophotometric Assays: A common spectrophotometric method involves the oxidation of 1-glycerophosphate by glycerol-3-phosphate oxidase (GPO). nih.govsigmaaldrich.com Another widely used system employs glycerol dehydrogenase as the ancillary enzyme. nih.gov In a continuous coupled assay, for instance, alkaline phosphatase can hydrolyze glycerophosphate to glycerol. nih.gov The liberated glycerol is then oxidized by glycerol dehydrogenase, which is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm, characteristic of NADH, is directly proportional to the amount of 1-glycerophosphate initially present. ksu.edu.sanih.gov
Fluorometric Assays: Fluorometric assays offer significantly higher sensitivity compared to their colorimetric counterparts, often detecting concentrations in the low micromolar range. biotrend.comsigmaaldrich.comeurodiagnostico.com These assays function on similar principles of coupled enzymatic reactions but result in a fluorescent product. biotrend.com For example, an enzyme mix can oxidize 1-glycerophosphate, with the final step involving a probe that generates a fluorescent signal. biotrend.com The fluorescence intensity is directly proportional to the 1-glycerophosphate concentration. biotrend.com Another fluorometric approach uses o-aminobenzoyl beta-glycerophosphate, whose fluorescence properties change upon dephosphorylation, providing a sensitive measure of phosphatase activity on the substrate. nih.gov
Table 1: Principles of Coupled Enzymatic Assays for 1-Glycerophosphate
| Assay Type | Key Enzymes | Principle | Detection Method |
|---|---|---|---|
| Spectrophotometric | Alkaline Phosphatase, Glycerol Dehydrogenase | 1-Glycerophosphate is dephosphorylated to glycerol. Glycerol is then oxidized, leading to the reduction of NAD+ to NADH. nih.gov | Measures increase in absorbance at 340 nm. nih.gov |
| Spectrophotometric | Glycerol-3-Phosphate Oxidase, Peroxidase | 1-Glycerophosphate is oxidized by GPO, producing hydrogen peroxide (H2O2). H2O2 reacts with a chromogenic probe in the presence of peroxidase. nih.govsigmaaldrich.com | Measures absorbance of the colored product (e.g., at 570 nm). sigmaaldrich.com |
| Fluorometric | Glycerol-3-Phosphate Dehydrogenase, Diaphorase | 1-Glycerophosphate is oxidized, leading to the reduction of a non-fluorescent probe into a highly fluorescent product. biotrend.com | Measures fluorescence intensity (e.g., Ex/Em = 535/587 nm). biotrend.comsigmaaldrich.com |
| Fluorometric | 1L-myo-Inositol-1-phosphatase | Dephosphorylation of a fluorescently labeled glycerophosphate substrate (o-aminobenzoyl beta-glycerophosphate) reduces its ability to bind to bovine serum albumin, causing a decrease in fluorescence. nih.gov | Measures decrease in fluorescence intensity. nih.gov |
Radiolabeling and Stable Isotope Tracing Studies
Isotope tracing is a powerful methodology for delineating metabolic pathways and quantifying the flux of metabolites in vivo and in vitro. By introducing isotopically labeled precursors into a biological system, researchers can track the transformation of atoms through metabolic networks. nih.govresearchgate.net This approach has been instrumental in understanding the dynamic synthesis and utilization of 1-glycerophosphate and its downstream products, such as glycerolipids. youtube.comnih.gov
Radioisotopes, particularly Carbon-14 ([14C]) and Tritium ([3H]), have historically been used to trace the metabolic fate of glycerol and its derivatives. nih.govcore.ac.uk Labeled glycerol or glucose is administered to cells or organisms, and the incorporation of the radiolabel into 1-glycerophosphate and subsequent lipid species is measured over time. nih.govacs.org
For example, studies have used [U-14C]glucose to estimate the synthesis of glycerolipids. nih.gov The radioactivity incorporated into lipids provides a measure of their synthesis rate. A specific method for determining glycerol-specific radioactivity involves the enzymatic conversion of [14C]-labeled glycerol to dihydroxyacetone-phosphate, which is then selectively trapped and quantified. nih.gov This allows for the calculation of glycerol turnover rates in metabolic studies. nih.gov Similarly, [2-3H]glycerol has been used alongside stable isotopes to measure glycerol rate of appearance, with results showing close agreement between the methods. researchgate.net
The advent of high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) has propelled the use of stable, non-radioactive isotopes like Carbon-13 ([13C]), Nitrogen-15 ([15N]), and Deuterium ([2H]) in metabolic research. nih.govnih.govmdpi.com Stable isotope labeling enables the detailed analysis of metabolic fluxes (fluxomics) by tracing the distribution of heavy isotopes through the metabolome. nih.govosti.gov
In these experiments, cells are cultured with a labeled substrate, such as [U-13C]-glucose or [U-13C,15N]-glutamine. nih.gov As the cells metabolize these substrates, the heavy isotopes are incorporated into various intermediates, including 1-glycerophosphate, and downstream products. Mass spectrometry can then distinguish between unlabeled molecules and their heavier isotopologues based on the mass difference. nih.govyoutube.com This allows researchers to determine the relative contribution of different pathways to the synthesis of a particular metabolite. biorxiv.org For instance, tracing [13C3]glycerol phosphate incorporation into diacylglycerol can reveal the kinetics of lipid synthesis within minutes. youtube.com This approach is critical for understanding how metabolic pathways are rewired in various physiological and pathological states, such as cancer. researchgate.netmdpi.com
Table 2: Comparison of Isotopic Tracers in 1-Glycerophosphate Research
| Tracer Type | Isotope(s) | Detection Method | Key Applications | Advantages | Limitations |
|---|---|---|---|---|---|
| Radiolabeling | [14C], [3H] | Scintillation Counting, Autoradiography | Measuring glycerol turnover, Quantifying glycerolipid synthesis via labeled glycerol or glucose. nih.govnih.govresearchgate.net | High sensitivity. | Involves radioactivity, limiting human studies; provides less detailed positional information. |
| Stable Isotope | [13C], [2H] (Deuterium) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Metabolic flux analysis (MFA), Tracing carbon backbone transformations, Quantifying contributions of different substrates (e.g., glucose, glutamine) to lipid synthesis. nih.govyoutube.comosti.gov | Safe for human studies, provides detailed isotopologue distribution for pathway elucidation. researchgate.netnih.gov | Requires sophisticated and expensive equipment (MS, NMR); lower sensitivity than radiolabeling. |
| Stable Isotope | [15N] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Tracing nitrogen assimilation pathways, studying the synthesis of nitrogen-containing lipids (e.g., phosphatidylethanolamine). nih.govmdpi.com | Can be used simultaneously with 13C tracers to track both carbon and nitrogen fates. nih.gov | Less direct for tracing the glycerol backbone of 1-glycerophosphate. |
Bioanalytical Considerations for 1-Glycerophosphate in Complex Matrices
Analyzing 1-glycerophosphate in biological samples like plasma, tissues, or cell lysates presents significant challenges. nih.govdokumen.pub These complex matrices contain a multitude of compounds, such as proteins, salts, and other metabolites, that can interfere with the accurate quantification of the target analyte. mdpi.comresearchgate.net Therefore, robust sample preparation and extraction protocols are essential to remove these interferences and ensure the stability of 1-glycerophosphate prior to analysis. nih.govresearchgate.net
The primary goals of sample preparation are to isolate 1-glycerophosphate from the complex matrix, concentrate it, and remove any substances that could interfere with the analytical measurement. researchgate.net The specific method chosen depends on the nature of the biological matrix and the subsequent analytical technique.
A crucial first step, particularly for tissue samples, is rapid quenching of metabolic activity to prevent enzymatic degradation of 1-glycerophosphate. This is often achieved by flash-freezing the sample in liquid nitrogen. eurodiagnostico.com For plasma or cell lysates, deproteinization is a common requirement. This can be accomplished by precipitation with agents like perchloric acid or organic solvents (e.g., methanol, acetonitrile). eurodiagnostico.comabcam.com
Solid-phase extraction (SPE) is a widely used technique for cleanup and concentration. For instance, a method for determining [14C]-glycerol specific activity utilizes SPE amino (NH2) columns to quantitatively trap the enzymatically converted dihydroxyacetone-phosphate, separating it from other labeled materials. nih.gov
For analysis by gas chromatography-mass spectrometry (GC-MS), which is a common platform for metabolite profiling, derivatization is often necessary. This chemical modification, typically trimethylsilylation, converts non-volatile metabolites like 1-glycerophosphate into more volatile and thermally stable derivatives suitable for GC analysis. mdpi.com However, care must be taken as high concentrations of other compounds in the matrix can affect the derivatization efficiency and the chromatographic signal. mdpi.com
Table 3: Common Sample Preparation Methodologies for 1-Glycerophosphate Analysis
| Step | Technique | Purpose | Target Matrix | Reference |
|---|---|---|---|---|
| Metabolic Quenching | Flash-freezing in liquid nitrogen | To halt enzymatic activity and preserve the in vivo metabolic state. | Tissues, Cells | eurodiagnostico.com |
| Homogenization | Dounce homogenizer, Sonication | To lyse cells and tissues to release intracellular metabolites. | Tissues, Cells | abcam.comacs.org |
| Deproteinization | Perchloric acid precipitation, Organic solvent (e.g., methanol) precipitation | To remove proteins that can interfere with analysis and damage analytical columns. | Plasma, Serum, Tissue/Cell Homogenates | eurodiagnostico.comabcam.com |
| Extraction/Cleanup | Solid-Phase Extraction (SPE) | To selectively isolate the analyte from interfering compounds and concentrate the sample. | Plasma, Cell extracts | nih.gov |
| Derivatization | Trimethylsilylation (TMS) | To increase the volatility and thermal stability of 1-glycerophosphate for GC-MS analysis. | General metabolite extracts | mdpi.com |
Challenges in Metabolite Identification and Quantification
The accurate identification and quantification of 1-glycerophosphate and related phosphorylated metabolites in biological samples present significant analytical hurdles. These challenges stem from the inherent physicochemical properties of the molecule, the complexity of the biological matrix in which it is found, and the limitations of current analytical technologies. nih.govnih.gov Overcoming these obstacles is critical for understanding its role in metabolic pathways.
A primary difficulty in the analysis of glycerophosphates is the existence of structural isomers, which often cannot be distinguished by standard mass spectrometry (MS) alone. nih.govbiorxiv.org Furthermore, as with many polar phosphorylated compounds, 1-glycerophosphate can exhibit low ionization efficiency and instability during analysis, complicating its detection and measurement, particularly at low physiological concentrations. nih.govacs.org The complex nature of biological samples also introduces matrix effects, where other molecules interfere with the analyte's signal, leading to ion suppression and potentially inaccurate quantification. nih.govnih.gov
Advanced analytical strategies are often required to navigate these issues. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable, offering the separation necessary to distinguish 1-glycerophosphate from interfering compounds. nih.gov However, even with these methods, challenges such as in-source fragmentation, adduct formation, and the need for comprehensive spectral libraries for confident identification remain. rsc.orgmetabolon.comacs.org
Key Analytical Challenges
The table below summarizes the main challenges encountered during the identification and quantification of 1-glycerophosphate and the common analytical approaches employed to mitigate them.
| Challenge | Description | Common Mitigation Strategies |
| Structural Isomerism | Difficulty in distinguishing between 1-glycerophosphate (α-isomer) and 2-glycerophosphate (β-isomer), which have the same mass. nih.gov Standard MS techniques are often insufficient for differentiation. nih.gov | Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography, Ion-Pairing Chromatography, Anion Exchange Chromatography, Chemical Derivatization. nih.govnih.govcardiff.ac.uk |
| Low Ionization & Instability | Phosphorylated metabolites often have poor ionization efficiency in MS and can be chemically unstable, leading to low sensitivity and inaccurate measurements. nih.govacs.org | Chemical tagging/derivatization to enhance ionization efficiency and stability; Optimization of MS source conditions. acs.org |
| Matrix Effects / Ion Suppression | Co-eluting compounds from the biological matrix (e.g., salts, other metabolites) can interfere with the ionization of 1-glycerophosphate, suppressing its signal. nih.govnih.gov | Effective sample preparation (e.g., lipid extraction); Use of robust chromatographic separation (e.g., LC-MS) to resolve the analyte from matrix components. nih.gov |
| In-Source Fragmentation & Adducts | During ionization, the parent molecule can fragment or form adducts (e.g., with sodium [M+Na]+), complicating the resulting mass spectrum and leading to potential misidentification or quantification errors. rsc.orgmetabolon.com | Careful optimization of MS instrument parameters (e.g., collision energy); Use of high-resolution mass spectrometry to accurately identify parent ions and adducts. rsc.orgacs.org |
| Incomplete Spectral Libraries | Confident metabolite identification relies on matching experimental tandem mass spectrometry (MS/MS) data to reference spectra from authenticated standards. These libraries are often incomplete. nih.govacs.org | Generation of in-house spectral libraries using authentic standards; Use of predicted fragmentation patterns and retention time matching for putative identification. nih.govacs.org |
| Poor Chromatographic Peak Shape | As a highly polar and anionic compound, 1-glycerophosphate can exhibit poor peak shapes (e.g., broad or tailing peaks) on certain chromatography columns, which complicates accurate quantification. nih.gov | Use of specialized chromatography columns (e.g., HILIC, mixed-mode); Optimization of mobile phase composition and pH. nih.govnih.gov |
Detailed Research Findings
Research into the analysis of phosphorylated metabolites highlights several critical issues. The structural similarity between 1-glycerophosphate and 2-glycerophosphate, for instance, makes their separation a non-trivial task that cannot be solved by mass spectrometry alone. nih.gov Studies have shown that chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography are necessary to resolve these isomers before they enter the mass spectrometer. nih.govcardiff.ac.uk
Furthermore, the analysis of glycerophospholipids, the larger class of molecules to which 1-glycerophosphate belongs, is complicated by the potential for ion suppression in complex mixtures. nih.gov The use of liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a preferred method as it separates different classes of lipids by polarity, reducing this interference. nih.gov However, within a single run, issues can still arise. For example, a single lipid species can produce multiple relevant peaks, such as a demethylated ion and a formate (B1220265) adduct in negative ionization mode, which must be accounted for in quantification methods. nih.gov
To address low detection sensitivities, chemical derivatization has emerged as a powerful tool. One study demonstrated that tagging phosphorylated metabolites with a specialized reagent could increase detection sensitivities by 25- to 1137-fold, enabling their measurement in a single cell. acs.org This approach enhances ionization efficiency, a significant hurdle for polar compounds like 1-glycerophosphate. acs.org
Finally, the confident structural elucidation of unknown metabolites from MS and MS/MS data remains a difficult task, largely due to the lack of comprehensive and diverse spectral databases. nih.gov While databases like the Human Metabolome Database (HMDB) are valuable resources, the identification of many metabolites still relies on comparing fragmentation patterns and retention times with those of authentic chemical standards analyzed under identical conditions. nih.govacs.org This underscores the importance of rigorous validation in metabolomics research.
Comparative Biochemical Research on 1 Glycerophosphate Metabolism
1-Glycerophosphate Metabolism in Prokaryotic Systems
Prokaryotes exhibit diverse strategies for glycerophosphate metabolism, reflecting their vast metabolic and environmental adaptability. A key distinction lies between bacteria and archaea regarding the stereochemistry of the glycerol (B35011) phosphate (B84403) backbone in their membrane lipids.
In bacteria, the primary glycerophosphate isomer utilized for phospholipid biosynthesis is sn-glycerol-3-phosphate (G3P). wikipedia.org This molecule is synthesized from the glycolytic intermediate dihydroxyacetone phosphate (DHAP) by the enzyme G3P dehydrogenase or from glycerol by glycerol kinase. nih.govpnas.org G3P serves as the foundational backbone for the synthesis of the ester-linked fatty acid-based phospholipids (B1166683) that constitute typical bacterial membranes. wikipedia.orgijs.si
However, the sn-glycerol-1-phosphate (B1203117) (G1P) moiety is a crucial component in the biosynthesis of other important cell envelope structures, namely teichoic acids. pnas.orgresearchgate.net Lipoteichoic acids (LTAs), found in many Gram-positive bacteria, are glycerol phosphate polymers anchored to the cell membrane. pnas.org The synthesis of the poly(glycerol phosphate) chain of LTA utilizes phosphatidylglycerol (PG) as the donor of glycerol-1-phosphate units. pnas.org PG itself is a phospholipid that contains a sn-glycerol-1-phosphate head group linked to a diacylglycerol moiety. The enzyme LtaS (lipoteichoic acid synthase) catalyzes the polymerization of these glycerol phosphate units to form the LTA chain. pnas.org Similarly, wall teichoic acids (WTAs), which are covalently linked to the peptidoglycan, can be poly(glycerol phosphate) polymers. researchgate.netnih.gov Their synthesis involves cytoplasmic precursors and a series of enzymes encoded by the tag genes, which assemble the polymer on a lipid carrier before its transport and attachment to the cell wall. nih.govgenome.jp
Table 1: Glycerophosphate in Bacterial Cell Wall Synthesis
| Polymer Type | Precursor for Polymerization | Key Enzyme Example | Organism Example | Citation |
| Lipoteichoic Acid (LTA) | Phosphatidylglycerol (PG) | LtaS | Staphylococcus aureus | pnas.org |
| Wall Teichoic Acid (WTA) | CDP-glycerol | TagF (Polymerase) | Bacillus subtilis | researchgate.net |
A defining characteristic of archaea is the unique composition of their cell membranes, which distinguishes them from bacteria and eukarya in a phenomenon known as the "lipid divide". frontiersin.orgrug.nl The glycerophosphate backbone of archaeal phospholipids is exclusively sn-glycerol-1-phosphate (G1P), the enantiomer of the G3P found in the other two domains. frontiersin.orgnih.gov This fundamental difference is established by the enzyme G1P dehydrogenase, which catalyzes the reduction of dihydroxyacetone phosphate (DHAP) to G1P. frontiersin.orgasm.org This enzyme is evolutionarily distinct from the G3P dehydrogenase found in bacteria and eukaryotes. frontiersin.org
Furthermore, archaeal lipids are characterized by isoprenoid hydrocarbon chains linked to the G1P backbone via ether bonds, which are more chemically stable than the ester bonds found in bacterial and eukaryotic lipids. rug.nlnih.gov The biosynthesis of the core archaeal lipid, archaetidic acid, involves the sequential attachment of two geranylgeranyl groups (from geranylgeranyl pyrophosphate, GGPP) to the G1P backbone, catalyzed by enzymes like GGGP synthase and DGGGP synthase. frontiersin.orgnih.gov The GGGP synthase is a pivotal enzyme that assembles the three unique features of archaeal lipids: the G1P backbone, the isoprenoid chain, and the ether linkage. nih.gov
Table 2: Comparison of Bacterial and Archaeal Lipid Backbones
| Feature | Bacteria/Eukarya | Archaea | Citation |
| Glycerophosphate Backbone | sn-Glycerol-3-phosphate (G3P) | sn-Glycerol-1-phosphate (G1P) | frontiersin.orgbiorxiv.org |
| Acyl Chain Linkage | Ester | Ether | rug.nlnih.gov |
| Acyl Chain Composition | Fatty Acids | Isoprenoids | wikipedia.orgfrontiersin.org |
| Key Synthesizing Enzyme | G3P Dehydrogenase | G1P Dehydrogenase | frontiersin.orgasm.org |
1-Glycerophosphate Metabolism in Eukaryotic Microorganisms
In eukaryotic microorganisms like yeast and fungi, metabolism is centered around glycerol-3-phosphate, which plays vital roles in lipid synthesis, energy metabolism, and stress response. These systems serve as important comparative models to understand the eukaryotic-type utilization of glycerophosphate.
The yeast Saccharomyces cerevisiae is a premier model organism for studying eukaryotic lipid metabolism. nih.gov In yeast, all glycerophospholipids are derived from phosphatidic acid (PA), which is synthesized using a G3P backbone. nih.gov G3P is produced either from DHAP via G3P dehydrogenase or from glycerol via glycerol kinase. oup.com It is then acylated to form lysophosphatidic acid and subsequently PA, the precursor to major phospholipids like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). nih.gov
Glycerol metabolism is also central to osmoregulation in yeast. oup.com When exposed to high osmotic stress, yeast cells accumulate high intracellular concentrations of glycerol as a compatible solute to maintain turgor pressure. oup.comasm.org This involves the increased synthesis of G3P, which is then dephosphorylated to glycerol. While the primary pathways revolve around G3P, research into glycerophosphodiesterases, enzymes that break down deacylated phospholipids, shows the release of G3P, highlighting its role as a key metabolic node. nih.gov
Fungi, like yeast, primarily utilize G3P-based metabolic pathways. The glycerol phosphate shuttle is a key mechanism for transferring reducing equivalents (NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. scispace.com This process involves the reduction of DHAP to G3P in the cytoplasm, followed by the oxidation of G3P back to DHAP by a mitochondrial membrane-bound dehydrogenase. scispace.com
Glycerophosphate metabolism is also critical for fungal adaptation to environmental stresses, particularly nutrient limitation. biorxiv.org During phosphate starvation, fungi upregulate the expression of genes aimed at liberating phosphate from internal and external sources. biorxiv.org This includes enzymes that can catabolize phosphate-containing molecules like glycerol phosphate to release inorganic phosphate for essential cellular processes such as nucleic acid and phospholipid synthesis. biorxiv.org In entomopathogenic fungi like Metarhizium species, the glycerophosphate pathway is essential for the biogenesis of lipid droplets and maintaining phospholipid homeostasis, which can be linked to fungal virulence and host specificity. frontiersin.org
1-Glycerophosphate Metabolism in Plant Systems
In plants, glycerol-3-phosphate (G3P) is a central metabolite that connects glycolysis with lipid biosynthesis. researchgate.net Similar to other eukaryotes, plant G3P is generated from DHAP by G3P dehydrogenase or from glycerol by glycerol kinase. researchgate.net Plant cells uniquely host two major pathways for glycerolipid synthesis, often referred to as the "prokaryotic" and "eukaryotic" pathways, located in the plastids and the endoplasmic reticulum, respectively.
The plastidial pathway resembles that of cyanobacteria, where G3P is acylated to form phosphatidic acid (PA) entirely within the organelle. researchgate.net This PA is then used to synthesize lipids characteristic of photosynthetic membranes, such as phosphatidylglycerol (PG) and the galactolipids monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). researchgate.net
In the eukaryotic pathway, G3P is acylated at the endoplasmic reticulum. The resulting PA is the precursor for phospholipids such as PC and PE. annualreviews.org There is significant trafficking of lipid intermediates between the plastid and the endoplasmic reticulum, making G3P metabolism a highly integrated and crucial aspect of plant cell biology, influencing everything from membrane structure to defense signaling. researchgate.net
Role in Plant Lipid Biosynthesis and Energy Storage Research
Monopotassium 1-glycerophosphate, which provides the biologically crucial anion sn-glycerol-3-phosphate (G3P), is a cornerstone of glycerolipid metabolism in plants. G3P serves as the primary backbone for the de novo synthesis of all major classes of glycerolipids, including glycerophospholipids destined for cellular membranes and triacylglycerols (TAGs) for energy storage. mdpi.com The initiation of this synthesis is a pivotal, rate-limiting step catalyzed by the enzyme Glycerol-3-phosphate acyltransferase (GPAT). mdpi.comaocs.org This enzyme facilitates the acylation of G3P at the sn-1 position, using a fatty acyl-CoA to produce lysophosphatidic acid (LPA or 1-acyl-GP). mdpi.com
Plant lipid biosynthesis occurs via two principal pathways: the prokaryotic pathway, located in the plastids, and the eukaryotic pathway, situated in the endoplasmic reticulum (ER). researchgate.netannualreviews.org G3P is a fundamental substrate in both locations. researchgate.net In plastids, G3P is acylated to form phosphatidic acid (PA), which can then be used to synthesize lipids such as phosphatidylglycerol (PG). researchgate.netannualreviews.org Alternatively, acyl groups can be exported from the plastid as acyl-CoA thioesters to enter the eukaryotic pathway in the ER, where they are used for the acylation of G3P to synthesize other critical membrane lipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). annualreviews.organnualreviews.org
Research using radiolabeled precursors has provided direct evidence of these pathways. Studies in the green alga Chlorella vulgaris demonstrated the rapid incorporation of ³²P-labeled glycerophosphate into various phosphatides, with phosphatidylglycerol being labeled most rapidly, followed by lecithin (B1663433) (PC) and PE. cdnsciencepub.com The synthesis of TAGs, the primary form of energy storage in plant seeds and other tissues, also commences with G3P. mdpi.com Through a series of acylation steps, the G3P backbone is converted into phosphatidic acid, then to diacylglycerol (DAG), and finally to TAG. researchgate.net
Key Enzymes and Intermediates in 1-Glycerophosphate-Dependent Lipid Biosynthesis
| Molecule/Enzyme | Abbreviation | Role in Pathway | Location | Reference |
|---|---|---|---|---|
| sn-Glycerol-3-phosphate | G3P | Primary backbone for glycerolipid synthesis. | Cytosol, Plastid, ER | mdpi.comresearchgate.net |
| Glycerol-3-phosphate acyltransferase | GPAT | Catalyzes the first acylation of G3P to form lysophosphatidic acid (LPA). | ER, Mitochondria, Plastid | mdpi.comaocs.org |
| Lysophosphatidic acid | LPA | Intermediate formed from the acylation of G3P. | ER, Plastid | mdpi.comresearchgate.net |
| Phosphatidic acid | PA | Common intermediate for the synthesis of TAG and glycerophospholipids. | ER, Plastid | mdpi.comannualreviews.org |
| Triacylglycerol | TAG | Primary energy storage lipid. | Lipid Droplets (from ER) | mdpi.com |
| Glycerol-3-phosphate dehydrogenase | G3Pdh | Synthesizes G3P from dihydroxyacetone phosphate (DHAP). | Cytosol, Plastid | researchgate.net |
Stress Responses and Glycerophosphate Modulation in Plants
The metabolism of 1-glycerophosphate is not only integral to growth and development but is also dynamically modulated in response to various environmental stresses. Research indicates that G3P levels and the enzymes governing its synthesis play a significant role in plant defense and adaptation mechanisms. researchgate.netnih.gov
Evidence from studies on the hemibiotrophic fungus Colletotrichum higginsianum in Arabidopsis shows that G3P levels are associated with basal resistance. researchgate.net Upon pathogen inoculation, Arabidopsis plants accumulate significantly higher levels of G3P, suggesting its involvement in the defense response. researchgate.net This response is multifaceted, as glycerol and its metabolites are implicated in both host defense and pathogenesis. researchgate.net
Similarly, research in the red alga Pyropia haitanensis has demonstrated that G3P metabolism is connected to both biotic and abiotic stress responses. nih.gov When stimulated with flagellin (B1172586) peptide 22 (flg22), a well-known microbe-associated molecular pattern (MAMP), the expression of genes for glycerol kinase and NAD-dependent G3P dehydrogenase was upregulated, leading to an increase in G3P levels. nih.gov A similar increase in G3P was observed under heat stress, indicating a conserved role for G3P in signaling across different stress types. nih.gov
The modulation of G3P is part of a larger network of stress-induced lipid signaling. Phospholipases, for instance, are activated under stress and hydrolyze membrane phospholipids, which can alter the pool of substrates available for G3P synthesis and downstream signaling molecules like phosphatidic acid (PA). researchgate.net PA itself is a critical secondary messenger in plant stress responses. researchgate.net The interplay between G3P metabolism and other signaling pathways, such as those involving reactive oxygen species (ROS) and hormones like auxin, creates a complex regulatory network that allows plants to fine-tune their response to adverse conditions. oup.comnih.gov
Modulation of 1-Glycerophosphate Metabolism Under Stress
| Organism | Stress Type | Observed Effect on G3P Metabolism | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Fungal Pathogen (C. higginsianum) | Accumulation of G3P upon inoculation, associated with basal resistance. | researchgate.net |
| Pyropia haitanensis (Red Alga) | Biotic (flg22 stimulation) | Upregulation of G3P biosynthesis enzymes (NHO1Ph, GPDHPh) and increased G3P levels. | nih.gov |
| Pyropia haitanensis (Red Alga) | Abiotic (Heat Stress) | Upregulation of G3P biosynthesis enzymes and increased G3P levels. | nih.gov |
Advanced Research Models and Methodological Approaches
In Vitro Cellular and Tissue Culture Models for Glycerophosphate Research
In vitro models provide controlled environments to dissect the molecular and cellular mechanisms of glycerophosphate action.
Cultured Cell Lines for Metabolic and Signaling Studies
Cultured cell lines are a cornerstone of glycerophosphate research, enabling detailed studies of its metabolic fate and signaling properties. Different cell lines are chosen to model specific physiological or pathological states. For instance, mesenchymal stem cells (MSCs) are frequently used to study osteogenic differentiation, where glycerophosphate acts as a phosphate (B84403) donor for the formation of the bone mineral hydroxyapatite. nih.gov3dbiotek.com Studies have shown that in human MSCs, the presence of β-glycerophosphate can influence proliferation and the expression of key osteoblastic markers like osteocalcin (B1147995) and PHEX. nih.gov
Hepatocyte-derived cell lines are instrumental in exploring glycerophosphate's role in lipid metabolism and the synthesis of glucose (gluconeogenesis). pnas.org Research using primary rat hepatocytes has demonstrated that altering the levels of glycerol-3-phosphate phosphatase (G3PP), an enzyme that hydrolyzes glycerol-3-phosphate, can significantly impact gluconeogenesis from various precursors. pnas.org Furthermore, cancer cell lines, such as those derived from thyroid cancer, have been used to investigate the role of mitochondrial glycerophosphate dehydrogenase (MGPDH) in tumor metabolism and growth, revealing it as a potential therapeutic target. aacrjournals.org
| Cell Line Type | Research Focus | Key Research Findings |
| Mesenchymal Stem Cells (MSCs) | Osteogenic Differentiation | β-glycerophosphate affects proliferation and upregulates late osteoblastic markers in Saos-2 cells, an osteosarcoma cell line, while not affecting hMSC proliferation. nih.gov |
| Hepatocyte-derived Cell Lines | Gluconeogenesis and Lipid Metabolism | Manipulation of glycerol-3-phosphate phosphatase (G3PP) levels alters gluconeogenesis and lipid metabolism in primary rat hepatocytes. pnas.org |
| Thyroid Cancer Cell Lines (FTC133, BCPAP) | Tumor Metabolism and Growth | Mitochondrial glycerophosphate dehydrogenase (MGPDH) is overexpressed and regulates oxidative phosphorylation and cell growth, making it a target for metformin. aacrjournals.org |
Organoid and 3D Culture Systems in Research
Three-dimensional (3D) culture systems and organoids are increasingly utilized to create more physiologically relevant models that mimic the complex architecture of tissues. 3dbiotek.com These models have shown that a 3D environment can enhance osteogenic differentiation compared to traditional 2D cultures when supplemented with β-glycerophosphate. 3dbiotek.com For example, human mesenchymal stem cells and 7F2 osteoblasts cultured on 3D poly-ε-caprolactone (PCL) scaffolds exhibit higher levels of osteocalcin secretion and more extensive mineralization. 3dbiotek.com
Brain organoids are another powerful 3D model, allowing for the study of complex neural development and disease. nih.govyoutube.comyoutube.com While direct research on monopotassium 1-glycerophosphate in brain organoids is not prominent, these models offer significant potential for investigating the role of glycerophosphate metabolism in neural cell development, myelination, and neuroinflammatory processes. youtube.comyoutube.com Liver organoids have been used to model steatosis, or fatty liver disease, by exposing them to high levels of fatty acids, demonstrating their utility in studying lipid accumulation and the effects of potential therapeutics. youtube.com
Ex Vivo Tissue Perfusion and Slice Models
Ex vivo models serve as an intermediate between in vitro and in vivo research, allowing for the study of intact tissues or organs in a controlled laboratory environment.
Isolated Organ Studies for Metabolic Flux
Isolated organ perfusion allows for the detailed investigation of metabolic pathways within a single organ without systemic influences. nih.govresearchgate.net This technique has been extensively used to study cardiac and hepatic metabolism. For instance, perfusing isolated working hearts with 13C-labeled substrates like lactate (B86563), pyruvate, and oleate (B1233923) enables the detailed analysis of substrate contribution to the citric acid cycle and other metabolic pathways. researchgate.net Such studies have revealed alterations in citrate (B86180) and lactate metabolism in hypertrophied hearts. researchgate.net
Similarly, isolated perfused liver systems are used to characterize metabolic changes under various conditions. researchgate.net These models are crucial for metabolic flux analysis, which quantifies the rates of metabolic reactions. researchgate.net While not specifically focused on this compound, these methods are directly applicable to tracing the metabolic fate of the glycerophosphate moiety within an organ. Furthermore, ex vivo perfusion of kidneys at different temperatures has been shown to impact energy metabolism, specifically the levels of adenosine (B11128) triphosphate (ATP). nih.gov
Systems Biology Approaches to Glycerophosphate Metabolism
Systems biology integrates computational and experimental approaches to understand the complex networks of metabolic pathways.
Computational Modeling of Glycerophosphate Pathways and Networks
Computational modeling is a powerful tool for simulating and analyzing the complex network of reactions involving glycerophosphate. nih.govnih.gov These models can incorporate vast amounts of data to predict how changes in one part of the network, such as the activity of an enzyme, will affect the entire system. For example, computational models of mitochondrial metabolism can simulate the effects of substrates like alpha-glycerophosphate on reactive oxygen species (ROS) production. nih.gov
Network analysis methods have been applied to enzymes like imidazole (B134444) glycerol (B35011) phosphate synthase to elucidate allosteric pathways, which are communication networks within a protein that transmit signals from one site to another. bohrium.compnas.org By combining molecular dynamics simulations with experimental data, researchers can identify key amino acid residues involved in these signaling pathways. bohrium.compnas.org This approach, while focused on a bacterial enzyme, demonstrates the power of computational methods to understand the regulation of enzymes involved in glycerophosphate metabolism. These in silico techniques are essential for generating new hypotheses and guiding future experimental research into the roles of this compound and related compounds. patsnap.com
Bioinformatics Tools and Databases for 1-Glycerophosphate Research
Bioinformatics plays a pivotal role in modern biological research, providing the tools and databases necessary to store, analyze, and interpret the vast amounts of data generated by omics technologies. For researchers studying 1-glycerophosphate, these resources are essential for understanding its metabolic context, enzymatic regulation, and interactions within broader biological networks.
Metabolic pathway databases are curated collections of information on metabolic networks, enzymes, reactions, and compounds. They serve as fundamental references for researchers.
Kyoto Encyclopedia of Genes and Genomes (KEGG): KEGG is a widely used database for understanding high-level functions and utilities of the biological system. mdpi.com It contains graphical diagrams of metabolic pathways, including the glycerophospholipid metabolism pathway, which situates 1-glycerophosphate within the broader context of lipid synthesis. maayanlab.cloud The database links genes and proteins from various organisms to specific reactions in these pathways, allowing for comparative analysis. maayanlab.cloud KEGG enrichment analysis is a common method used to identify biological pathways that are significantly impacted in transcriptomic or metabolomic studies. mdpi.com
BioCyc Database Collection: BioCyc is a comprehensive collection of Pathway/Genome Databases. Each database in the collection describes the genome and metabolic pathways of a single organism. It provides detailed information on reactions, enzymes, and the evidence supporting pathway reconstructions, offering a more curated and organism-specific view than more general databases.
UniProt: While primarily a protein sequence and function database, UniProt (Universal Protein Resource) contains extensive information that links directly to metabolic pathways. By searching for enzymes involved in 1-glycerophosphate metabolism, such as glycerol-3-phosphate dehydrogenase, users can access information on the protein's function, structure, catalytic activity, and cross-references to pathway databases like KEGG.
Other relevant databases include the Human Metabolome Database (HMDB) and ChEBI (Chemical Entities of Biological Interest) , which provide detailed chemical and biological data on metabolites like glycerophosphoric acid, including its structure, synonyms, and links to scientific literature. ebi.ac.ukhmdb.canih.gov
Table 2: Key Bioinformatics Databases for 1-Glycerophosphate Research
| Database | Primary Function | Information Relevant to 1-Glycerophosphate | References |
|---|---|---|---|
| KEGG | Collection of pathway maps representing molecular interaction and reaction networks. | Provides maps for glycerophospholipid metabolism (hsa00564), showing the role of 1-glycerophosphate and linking to relevant enzymes and genes. | mdpi.commaayanlab.cloud |
| BioCyc | Organism-specific pathway/genome databases. | Offers detailed, curated metabolic pathways involving 1-glycerophosphate for specific organisms. | |
| UniProt | Comprehensive resource for protein sequence and annotation data. | Contains detailed entries for enzymes like glycerol-3-phosphate acyltransferase, including function, domains, and links to pathway databases. | |
| HMDB | Metabolomics database containing detailed information about small molecules found in humans. | Provides data on glycerophosphoric acid (HMDB0252849), including chemical properties, concentrations, and associated disorders. | hmdb.ca |
| ChEBI | Dictionary of molecular entities focused on 'small' chemical compounds. | Offers detailed chemical data for glycerol 1-phosphate (CHEBI:14336), including IUPAC name, formula, and ontology. | ebi.ac.uknih.gov |
To understand the regulation of 1-glycerophosphate metabolism, it is crucial to study the enzymes that catalyze its synthesis and conversion, as well as their interactions with other proteins.
Enzyme Databases: Resources like BRENDA (Braunschweig Enzyme Database) and the enzyme-specific information within UniProt provide exhaustive details on enzyme function. This includes kinetic parameters (Kₘ and Vₘₐₓ), substrate specificity, inhibitors, and cofactors. For instance, researchers can find data on L-α-glycerophosphate oxidase, an FAD-dependent enzyme, including its turnover number and structural details that are critical for understanding its mechanism and for potential drug design. nih.gov Information on inhibitors, such as the use of β-glycerophosphate as a reversible inhibitor of serine/threonine phosphatases in proteomics experiments, is also cataloged. creative-proteomics.com
Protein Interaction Databases: Databases such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) and BioGRID (Biological General Repository for Interaction Datasets) compile information on physical and functional protein-protein interactions. These tools are invaluable for building interaction networks around key enzymes in the glycerophosphate pathway. For example, they can help elucidate how an enzyme like glycerol-3-phosphate acyltransferase 1 (GPAT1) might interact with other proteins involved in signaling pathways, such as those regulated by insulin (B600854) or AMP-activated protein kinase (AMPK), which in turn affects its activity. nih.gov This network-level view is essential for understanding the allosteric regulation and complex control mechanisms governing metabolic flux through the pathway. pnas.org
Future Directions and Unresolved Questions in 1 Glycerophosphate Research
Elucidation of Novel Regulatory Mechanisms
A primary frontier in 1-glycerophosphate research is the discovery of new layers of regulation that fine-tune its metabolic flux. This involves identifying unknown proteins that influence its synthesis and breakdown, as well as exploring the role of non-coding RNAs in orchestrating the expression of key metabolic genes.
The annotation of the genome has revealed numerous enzymes whose functions are yet to be fully determined. A significant portion of classified enzymes, particularly pyridoxal-phosphate-dependent enzymes involved in basic metabolism, remain uncharacterized in terms of their corresponding gene sequences. embopress.org This highlights the potential for discovering novel proteins involved in glycerophosphate metabolism. Research has begun to shed light on some of these previously unknown players.
Structurally Uncharacterized Dehydrogenases : Recent studies have successfully determined the structure of Glycerol-3-phosphate dehydrogenase (GlpD) from E. coli, revealing a previously uncharacterized class of monotopic membrane enzymes. nih.gov This breakthrough provides a structural blueprint that can be applied to its homologs across species, from prokaryotes to humans, facilitating a deeper understanding of its function and regulation. nih.gov
Promiscuous Phosphatases : In the parasite Plasmodium, members of the haloacid dehalogenase superfamily (HADSF) have been identified that exhibit activity towards β-glycerophosphate. nih.gov One such enzyme from Plasmodium falciparum (gene ID PF3D7_0715000), initially annotated as a 4-nitrophenylphosphatase, was found to dephosphorylate various substrates, including β-glycerophosphate, suggesting a role in metabolic proofreading or detoxification to prevent the accumulation of toxic metabolites that could inhibit critical enzymes in glycolysis. nih.gov
Orphan Activities : The existence of "orphan" catalytic activities—functions for which the corresponding gene has not been identified—suggests that more enzymes related to glycerophosphate are yet to be discovered. embopress.org Examples include the uncharacterized protein YolB, which is annotated with glycerol-phosphate synthase activity, and uncharacterized subfamilies of alkaline phosphatase, enzymes known to hydrolyze glycerophosphate. ebi.ac.ukplos.org
Table 1: Structural Data for the Previously Uncharacterized E. coli GlpD Enzyme Data sourced from PDB ID: 1F6L nih.gov
| Data Collection & Refinement | Value |
|---|---|
| Resolution (Å) | 2.6 |
| R-work / R-free | 0.201 / 0.231 |
| No. of atoms | 8,014 |
| Protein | 8,014 |
| Ligand/ion | 106 |
| Water | 472 |
| B-factors (Protein) | 29.1 |
| RMSD Bond lengths (Å) | 0.013 |
| RMSD Bond angles (°) | 1.7 |
Non-coding RNAs (ncRNAs), such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), are emerging as critical regulators of metabolic pathways. nih.govfrontiersin.org They can modulate gene expression at multiple levels, including chromatin remodeling, transcription, and post-transcriptional regulation, by acting as signals, decoys, guides, or scaffolds. frontiersin.orgmdpi.com While direct regulation of glycerophosphate metabolism by ncRNAs is an area of active investigation, their influence on interconnected pathways is well-documented.
Regulation of Associated Pathways : lncRNAs and miRNAs are known to regulate key enzymes and transporters in both glucose and lipid metabolism. nih.govfrontiersin.org For instance, lncRNAs can influence the expression of glucose transporters (GLUTs) and enzymes involved in cholesterol synthesis, such as HMGCR, by modulating transcription factors like SREBP2. nih.govsemanticscholar.org Since glycerophosphate is a pivotal link between glycolysis and the synthesis of phospholipids (B1166683) and triglycerides, these regulatory actions by ncRNAs indirectly control the substrate availability and metabolic fate of glycerophosphate. mdpi.comwikipedia.org
Emerging Evidence : Specific lncRNAs are being identified in experimental systems where glycerophosphate is a key molecule. For example, in studies of periodontitis, a novel lncRNA named APDC was investigated in a model where bone marrow stromal cells were differentiated into osteoblasts using a medium containing β-glycerophosphate. ijbs.com While the direct targets of APDC are still being elucidated, its role in a biological process fundamentally dependent on glycerophosphate points towards a potential regulatory link that warrants further exploration. ijbs.com
Interplay with Other Metabolic Pathways
Glycerol-3-phosphate does not operate in isolation; it is a central hub that integrates with numerous other metabolic processes. Understanding this cross-talk is essential for a complete picture of cellular energy and biosynthetic homeostasis.
The metabolism of glycerophosphate is intricately linked with the production of nucleotides, the synthesis and breakdown of amino acids, and the maintenance of cellular redox balance, primarily through its connection to glycolysis.
Nucleotide Synthesis : The de novo synthesis of nucleotides requires precursors derived from glycolysis. nih.gov The pentose (B10789219) phosphate (B84403) pathway (PPP), which branches from the glycolytic intermediate glucose-6-phosphate, is the primary source of ribose-5-phosphate, the sugar backbone for nucleotides. mdpi.comyoutube.com Furthermore, the amino acids serine and glycine, which are synthesized from the glycolytic intermediate 3-phosphoglycerate, provide essential one-carbon units for the synthesis of purines and pyrimidines. mdpi.comnih.gov Therefore, the metabolic flux through glycolysis towards glycerophosphate synthesis from dihydroxyacetone phosphate (DHAP) is in direct competition with the flux towards nucleotide precursors.
Amino Acid Metabolism : The connection to amino acid metabolism occurs via shared glycolytic intermediates. The serine synthesis pathway (SSP) begins with 3-phosphoglycerate, channeling carbon from glucose into the synthesis of serine and glycine. nih.gov Studies on vascular smooth muscle cells have shown that treatment with β-glycerophosphate can cause a metabolic shift where glucose and its metabolites are redirected towards other biosynthetic pathways, which could include amino acid synthesis. nih.gov
Redox Homeostasis : Glycerophosphate metabolism plays a crucial role in maintaining cellular redox balance through multiple mechanisms.
The Glycerol (B35011) Phosphate Shuttle : This shuttle is a major mechanism for transferring reducing equivalents (NADH) from the cytosol into the mitochondria for oxidation by the electron transport chain. wikipedia.orgpatsnap.com This process is vital for regenerating NAD+ in the cytosol to sustain glycolysis and for contributing to mitochondrial energy production. wikipedia.org
NADPH Production : The PPP, which is metabolically linked to the glycerophosphate pathway, is a major source of NADPH. mdpi.com NADPH is critical for redox homeostasis, serving as a key cofactor for antioxidant systems, including the regeneration of reduced glutathione (B108866) (GSH). mdpi.comnih.gov
Glutathione Synthesis : The synthesis of the major cellular antioxidant, glutathione, requires the amino acids cysteine, glutamate, and glycine. nih.gov The production of these amino acids is metabolically linked to glycolysis, and therefore to the same pool of intermediates that gives rise to glycerophosphate. nih.gov
Methodological Advancements in Research
Progress in understanding complex metabolic pathways is often driven by technological innovation. The development of new tools to measure and monitor metabolites in real-time is a critical area of advancement for glycerophosphate research.
A significant challenge in metabolic research is the ability to monitor dynamic changes in metabolite concentrations within living cells and tissues. To address this, novel biosensors are being developed for the real-time detection of glycerophosphate and related molecules.
Multi-Enzyme Electrochemical Biosensors : An important advancement is the creation of electrochemical biosensors that utilize a multi-enzyme system. sci-hub.seresearchgate.net One such biosensor, designed for detecting ATP, relies on the sequential action of glycerol kinase and glycerol-3-phosphate oxidase. researchgate.net In this system, glycerol kinase first phosphorylates glycerol to glycerol-3-phosphate using ATP. Then, glycerol-3-phosphate oxidase oxidizes the newly formed glycerol-3-phosphate, generating an amperometric or electrochemical signal that can be measured. researchgate.net Although the primary target of this sensor is ATP, its mechanism is fundamentally based on the production and subsequent enzymatic conversion of glycerol-3-phosphate, demonstrating a viable strategy for its detection. This approach has been successfully used for the real-time measurement of ATP flux in living plant systems. researchgate.net
Table 2: Principle of a Multi-Enzyme Biosensor Involving Glycerol-3-Phosphate
| Component | Function |
|---|---|
| Enzyme 1: Glycerol Kinase | Catalyzes the transfer of a phosphate group from ATP to glycerol, producing glycerol-3-phosphate and ADP. |
| Enzyme 2: Glycerol-3-Phosphate Oxidase | Catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP) and hydrogen peroxide (H₂O₂). |
| Transducer (e.g., Platinum Electrode) | Detects the change in concentration of a product, such as H₂O₂, generating an electrical signal proportional to the initial analyte concentration. |
Graphene-Based and Flexible Biosensors : Other platform technologies, such as graphene field-effect transistors (GFETs), are being developed for the real-time monitoring of biological reactions, often by detecting minute changes in pH. cam.ac.uk While not yet specific for glycerophosphate, these highly sensitive and often flexible platforms represent a promising future direction for creating advanced, implantable, or wearable biosensors for a wide range of metabolites. cam.ac.uk
High-Throughput Screening Platforms for Metabolic Pathway Modulators
High-throughput screening (HTS) is a critical technology for identifying novel molecules that can modulate metabolic pathways related to glycerophosphate. nih.govacs.org These platforms enable the rapid screening of large compound libraries to find inhibitors or activators of key enzymes in glycerophosphate metabolism. researchgate.netbiorxiv.org For instance, HTS assays have been developed to measure mitochondrial membrane potential, a key indicator of mitochondrial function, leading to the discovery of small molecules that can improve glucose and lipid metabolism. nih.gov
A common approach involves using enzyme-based fluorescent assays. acs.org For example, a three-enzyme-based reaction can be used where the target enzyme's activity leads to the production of a fluorescent compound, allowing for quantitative measurement of its modulation. acs.org Such assays are standardized and can be performed in the presence of detergents to eliminate false positives caused by compound aggregation. acs.org HTS campaigns have successfully identified inhibitors of enzymes involved in related metabolic pathways, such as glutaminase, by screening extensive compound libraries. acs.org These efforts can uncover new chemical entities that modulate glycerophosphate-dependent pathways, providing starting points for the development of novel research tools and therapeutic leads. researchgate.netbiorxiv.org
Translational Research Opportunities (Excluding Human Clinical Trials)
Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. nih.gov In the context of 1-glycerophosphate, this involves translating fundamental knowledge of its metabolism into tools and strategies for preclinical research. nih.govnih.gov
The central role of glycerophosphate in linking glycolysis, lipid metabolism, and cellular energy homeostasis makes the enzymes involved in its metabolism attractive targets for developing new research tools. researchgate.netpatsnap.com Modulators of enzymes like glycerol-3-phosphate dehydrogenases (GPD1 and GPD2) can be used to probe the function of the glycerol phosphate shuttle and its impact on cellular bioenergetics. researchgate.netpatsnap.com For example, inhibitors of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) have been used to study its role in the proliferation and metabolism of cancer cells. researchgate.net
Furthermore, the synthesis of various glycerophosphate salts and derivatives can be explored for applications in materials science and biotechnology. semanticscholar.orgresearchgate.net For instance, glycerophosphate has been used in the development of thermo-responsive hydrogels for tissue engineering applications. researchgate.net The ongoing development of such tools will be crucial for advancing our understanding of glycerophosphate's role in health and disease. researchgate.net
Glycerophosphate and its metabolic enzymes hold promise as biomarkers in preclinical models of various diseases. nih.govcrownbio.com Biomarkers are measurable indicators that can help in understanding disease mechanisms and predicting responses to therapeutic interventions. crownbio.com Preclinical models, such as patient-derived xenografts (PDX) and mouse clinical trials, provide controlled environments for biomarker discovery. nih.govcrownbio.com
For instance, studies have used systems genetics approaches in mouse models to identify candidate biomarkers for heart failure by analyzing global transcript levels. nih.gov Similarly, metabolomic studies in preclinical models can reveal changes in glycerophosphate levels or the activity of related enzymes that correlate with disease states. uni-muenchen.de The identification of such biomarkers in preclinical settings is a critical step in de-risking their potential use in future clinical applications. crownbio.comcrownbio.com
Glycerol-3-phosphate sits (B43327) at a crucial intersection of glucose and fat metabolism, making it a key target for modulating cellular energy and intermediary metabolism. researchgate.net The enzymes that regulate its levels, such as glycerol-3-phosphate phosphatase (G3PP), play a critical role in processes like glycolysis, glucose oxidation, and glycerolipid synthesis. researchgate.net
Targeting enzymes in the glycerophosphate pathway can have significant effects on cellular metabolism. For example, inhibiting mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) has been shown to affect oxidative phosphorylation and switch cancer cell metabolism towards glycolysis. nih.gov Similarly, the modulation of GPD1 activity is being explored for its potential to disrupt the altered metabolic pathways in cancer and neurodegenerative diseases. patsnap.com The exploration of glycerophosphate as a research target offers the potential to uncover novel mechanisms of metabolic regulation and identify new strategies for influencing cellular function in various research contexts. spandidos-publications.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
